Product packaging for erythro-Austrobailignan-6(Cat. No.:)

erythro-Austrobailignan-6

Cat. No.: B15140353
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(2R,3S)-2,3-Dimethyl-4-(1,3-benzodioxole-5-yl)butyl]-2-methoxyphenol has been reported in Machilus thunbergii with data available.
antifungal lignan from the seeds of Myristica fragrans;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O4 B15140353 erythro-Austrobailignan-6

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1

InChI Key

QDDILOVMGWUNGD-KGLIPLIRSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-Austrobailignan-6 is a lignan compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized as an oily substance. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₀H₂₄O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 328.4 g/mol --INVALID-LINK--, --INVALID-LINK--
Physical State Oil--INVALID-LINK--
CAS Number 114127-24-1--INVALID-LINK--
PubChem CID 10381847--INVALID-LINK--
Table 2: Solubility and Chromatographic Properties
PropertyDescriptionSource
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.--INVALID-LINK--
Topological Polar Surface Area 47.9 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--

Experimental Protocols

The characterization of this compound involves a combination of spectroscopic techniques to elucidate its structure and confirm its identity.

Isolation and Purification

This compound can be isolated from various plant sources, notably from the seeds of Myristica fragrans (nutmeg).[1] A general workflow for its isolation is as follows:

G Plant_Material Plant Material (e.g., Myristica fragrans seeds) Extraction Methanol Extraction Plant_Material->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound This compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

1. Extraction:

  • The dried and powdered plant material is subjected to extraction with methanol.

  • The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

  • The crude extract is fractionated using silica gel column chromatography with a suitable solvent gradient system (e.g., n-hexane-ethyl acetate).

  • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound are further purified by preparative HPLC to yield the pure compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI)-MS is typically used to determine the molecular weight and fragmentation pattern.

  • High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.

  • The fragmentation pattern can help in the structural elucidation of the molecule.

3. Infrared (IR) Spectroscopy:

  • Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.

  • The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

  • Characteristic absorption bands (in cm⁻¹) indicate the presence of specific bonds, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=C (aromatic), and C-O (ether) groups. The presence of a hydroxyl group is typically indicated by a broad band around 3440 cm⁻¹, while methylenedioxy groups show characteristic bands around 1038 and 931 cm⁻¹.[2]

Signaling Pathway

This compound has been shown to exert its biological effects, at least in part, through the modulation of intracellular signaling pathways. A key reported mechanism is the enhanced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The activation of the p38/JNK pathway is often associated with cellular responses to stress, inflammation, and apoptosis. The upstream signaling events leading to the activation of p38 and JNK by this compound may involve the activation of upstream kinases such as MAP Kinase Kinase (MKK) 3, MKK6, and Apoptosis Signal-regulating Kinase 1 (ASK1). It is also plausible that the generation of reactive oxygen species (ROS) could act as an initial trigger for this signaling cascade.[3][4]

G cluster_0 Cellular Environment cluster_1 Upstream Signaling cluster_2 MAPK Signaling cluster_3 Downstream Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4 MKK4 ASK1->MKK4 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest JNK->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound via p38/JNK activation.

References

Erythro-Austrobailignan-6: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-Austrobailignan-6 is a lignan that has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a detailed overview of the known natural sources, distribution in the plant kingdom, and methods for its extraction and isolation. While quantitative data for this specific lignan is limited, this document compiles available information to support further research and development.

Natural Sources and Distribution

This compound has been most notably isolated from the seeds of Myristica fragrans Houtt. , commonly known as nutmeg.[1] This species, belonging to the Myristicaceae family, remains the primary and most well-documented source of this compound.

Beyond Myristica fragrans, the presence of this compound has been reported in a limited number of other plant species across various families. However, these reports are less extensively documented in readily available scientific literature. The distribution appears to be sporadic and not confined to a specific plant order or family, suggesting the need for broader phytochemical screening to fully understand its prevalence.

Other potential plant sources include:

  • Pancratium trianthum (Amaryllidaceae)

  • Piper pedicellosum (Piperaceae)

  • Rhodotypos scandens (Rosaceae)

Further investigation into the presence and concentration of this compound in these and other species is warranted to explore new potential sources. Lignans are also known to be present in other genera of the Myristicaceae family, such as Virola, Horsfieldia, and Knema, suggesting these may be promising candidates for future screening.[2][3][4][5][6]

Quantitative Data

Precise quantitative data on the yield or concentration of this compound from plant sources is not extensively available in the current literature. However, studies on the phytochemical composition of Myristica fragrans provide some context regarding the overall lignan content. For instance, the total lignan content in nutmeg has been reported to be around 2%.[7]

The tables below summarize the available data on the yields of various extracts from Myristica fragrans seeds, which would contain this compound, and the concentrations of other related compounds that have been quantified. This information can serve as a preliminary guide for extraction planning and yield estimation.

Table 1: Yield of Extracts from Myristica fragrans Seeds

Extraction SolventPlant PartYield (%)Reference
MethanolSeeds21.44(David Publishing)
n-HexaneSeedsNot Specified(IJSDR)
EthanolSeedsNot Specified(RJPBCS)

Table 2: Concentration of Other Lignans and Phenylpropanoids in Ethanol Extract of Myristica fragrans Seeds

CompoundConcentration (%)Analytical MethodReference
Dehydrodiisoeugenol4.662RP-HPLC(RJPBCS)[8]
Myristicin17.226RP-HPLC(RJPBCS)[8]
Safrole10.979RP-HPLC(RJPBCS)[8]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Myristica fragrans seeds, based on the protocol described by Cho et al. (2007).[1]

Extraction
  • Plant Material Preparation: Air-dried seeds of Myristica fragrans are ground into a fine powder.

  • Solvent Extraction: The powdered seeds are extracted with methanol at room temperature. The extraction is typically carried out for a period of 48 hours, with the solvent being replaced with a fresh batch after 24 hours to ensure maximum extraction efficiency.

  • Concentration: The combined methanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.

  • Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using preparative thin-layer chromatography (pTLC) or repeated column chromatography with different solvent systems.

  • Final Purification: The semi-purified fractions containing this compound are subjected to final purification by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Myristica fragrans seeds.

Extraction_Isolation_Workflow start Dried Myristica fragrans Seeds grinding Grinding start->grinding extraction Methanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel purification Further Purification (pTLC/Column) silica_gel->purification final_purification Final Purification (Recrystallization/Prep-HPLC) purification->final_purification pure_compound Pure this compound final_purification->pure_compound elucidation Structure Elucidation (NMR, MS, IR) pure_compound->elucidation

Caption: Workflow for the extraction and isolation of this compound.

Conclusion

This compound is a promising natural product primarily found in Myristica fragrans. While its full distribution in the plant kingdom is yet to be elucidated, the established protocols for its extraction and isolation from nutmeg provide a solid foundation for further research. The lack of extensive quantitative data highlights an area for future investigation, which would be crucial for standardizing extracts and developing potential applications. This guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of erythro-Austrobailignan-6 in Myristica fragrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of erythro-austrobailignan-6, a bioactive lignan found in Myristica fragrans (nutmeg). This document details a proposed pathway, summarizes available quantitative data on related lignans, outlines detailed experimental protocols for investigation, and provides a visual representation of the biosynthetic process.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, is a rich source of various secondary metabolites, including a diverse array of lignans and neolignans. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antifungal, anti-inflammatory, and antioxidant properties. Among these, this compound stands out as a promising bioactive molecule. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.

While the complete biosynthetic pathway of this compound in Myristica fragrans has not been fully elucidated, this guide synthesizes the current knowledge on general lignan biosynthesis to propose a putative pathway for this specific compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of lignans originates from the phenylpropanoid pathway, with coniferyl alcohol serving as the key precursor. The formation of the lignan backbone is initiated by the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by laccases or peroxidases and is directed by dirigent proteins, which control the stereochemistry of the resulting dimer.

The proposed biosynthetic pathway for this compound is as follows:

  • Oxidative Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form a racemic mixture of pinoresinol. It is hypothesized that a specific dirigent protein in Myristica fragrans guides this reaction to favor the formation of a specific stereoisomer that serves as the precursor for austrobailignan-type lignans.

  • Sequential Reductions: The newly formed pinoresinol undergoes a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce the furan rings of pinoresinol to yield lariciresinol and then secoisolariciresinol.

  • Formation of the Austrobailignan Skeleton: This is a critical and less understood part of the pathway. It is proposed that secoisolariciresinol undergoes further enzymatic transformations, including intramolecular cyclization and rearrangement, to form the characteristic dibenzylbutane skeleton of austrobailignans. The specific enzymes catalyzing these steps in Myristica fragrans are yet to be identified.

  • Final Modifications to Yield this compound: The austrobailignan core structure is then likely modified by hydroxylation, methylation, and other enzymatic reactions to yield the final product, this compound. The erythro configuration at the C-7 and C-8 positions is determined by the stereospecificity of the enzymes involved in the final reduction or cyclization steps.

dot

Biosynthetic_Pathway Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Austrobailignan_Intermediate Austrobailignan Intermediate Secoisolariciresinol->Austrobailignan_Intermediate Putative Cyclases/ Rearrangement Enzymes Erythro_Austrobailignan_6 This compound Austrobailignan_Intermediate->Erythro_Austrobailignan_6 Tailoring Enzymes (e.g., P450s, MTs) Experimental_Workflow Start Dried Myristica fragrans Seeds Extraction Solvent Extraction (Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc) Extraction->Partitioning Crude_Lignans Crude Lignan Extract (EtOAc Fraction) Partitioning->Crude_Lignans Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Lignans->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation End Identified Compound Structural_Elucidation->End

Spectroscopic and Structural Elucidation of erythro-Austrobailignan-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of erythro-Austrobailignan-6, a lignan with noted biological activities. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.86d6.9
31.88m
42.59dd13.5, 6.0
4'2.40dd13.5, 8.5
56.81d8.1
66.75dd8.1, 1.9
76.79d1.9
81.88m
90.92d6.7
9'0.88d6.7
3-OCH₃3.88s
4-OCH₃3.87s
5-OH5.65s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1134.7
2111.1
3146.5
4143.9
5108.9
6121.2
1'132.1
2'108.1
3'147.8
4'146.3
5'109.3
6'121.9
746.8
840.5
916.9
9'14.1
3-OCH₃55.9
4-OCH₃55.9
Table 3: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Molecular FormulaMolecular Weight
ESI359.1853381.1672C₂₁H₂₆O₅358.43

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound can be isolated from the seeds of Myristica fragrans (nutmeg). A general workflow for its extraction and purification is as follows:

experimental_workflow A Dried and Powdered Seeds of Myristica fragrans B Maceration with Dichloromethane A->B Extraction C Crude Dichloromethane Extract B->C D Silica Gel Column Chromatography (Hexane-EtOAc gradient) C->D Purification E Fraction Containing Lignans D->E F Preparative Thin-Layer Chromatography (Hexane-EtOAc) E->F G Purified this compound F->G

Caption: Isolation workflow for this compound.
NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: A dilute solution of the compound in methanol is infused into the ESI source.

  • Ionization Mode: Positive ion mode is typically used.

  • Mass Range: Data is acquired over a mass range of m/z 100-1000.

  • Calibration: The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy.

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the different spectroscopic data points contribute to the final structural elucidation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Information MS Mass Spectrometry (m/z, Molecular Formula) MF Molecular Formula & Unsaturation MS->MF HNMR 1H NMR (δ, J, multiplicity) FG Functional Groups & Proton Environment HNMR->FG Connectivity Connectivity & Stereochemistry HNMR->Connectivity CNMR 13C NMR (δ) CS Carbon Skeleton CNMR->CS CNMR->Connectivity NMR2D 2D NMR (COSY, HSQC, HMBC) NMR2D->Connectivity Structure This compound Structure MF->Structure FG->Structure CS->Structure Connectivity->Structure

Caption: Logic flow for structural elucidation.

Biological Activity Screening of erythro-Austrobailignan-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

erythro-Austrobailignan-6, a lignan isolated from plants such as Myristica fragrans, has been identified as a compound of interest for its potential therapeutic properties. This document provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing data for the compound and its close structural analogs. This guide outlines detailed experimental protocols for screening its antifungal, anti-inflammatory, and anticancer activities, and visualizes the key signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Known and Potential Biological Activities

While research specifically focused on this compound is somewhat limited, studies on this compound and its analogs suggest several promising areas of biological activity.

Antifungal Activity

This compound (EA6) has demonstrated notable antifungal properties against a variety of plant pathogenic fungi. In both in vitro and in vivo studies, EA6 has been shown to effectively inhibit the growth and development of several fungal species.[1]

Anti-Inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory effects of this compound are not extensively available, related lignans and extracts from Myristica fragrans have shown significant anti-inflammatory activity.[2] A closely related neolignan, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan, has been found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells.[3] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Extracts of Myristica fragrans have also been shown to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

Anticancer Activity (Inferred)

The anticancer potential of this compound can be inferred from studies on the closely related compound, Austrobailignan-1. Austrobailignan-1 has been identified as a topoisomerase I inhibitor, a mechanism of action for several established anticancer drugs.[4] It has been shown to induce G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[4] The apoptotic mechanism involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[4] Furthermore, myristicin, another compound found in nutmeg, has been shown to induce apoptosis in human leukemia cells through the mitochondrial pathway.[5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for this compound and its closely related analogs.

Table 1: Antifungal Activity of this compound

Fungal Species Activity Reference
Alternaria alternata Sensitive [1]
Colletotrichum coccodes Sensitive [1]
Colletotrichum gloeosporioides Sensitive [1]
Magnaporthe grisea Sensitive [1]
Puccinia triticina (Wheat leaf rust) Effective suppression (in vivo) [1]
Erysiphe graminis f. sp. hordei (Barley powdery mildew) Highly active (in vivo) [1]

| Phytophthora infestans (Tomato late blight) | Highly active (in vivo) |[1] |

Table 2: Anti-Inflammatory Activity of a Related Neolignan

Compound Assay Cell Line IC₅₀ Value Reference
(+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan NO Production (LPS-induced) RAW 264.7 11.07 µg/mL [3]

| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan | NO Production (Heat-killed C. acnes-induced) | RAW 264.7 | 11.53 µg/mL |[3] |

Table 3: Anticancer Activity of Austrobailignan-1

Cell Line Assay IC₅₀ Value (48h) Reference
A549 (Non-small cell lung cancer) Cell Growth Inhibition 41 nM [4]

| H1299 (Non-small cell lung cancer) | Cell Growth Inhibition | 22 nM |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activities of this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the culture medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration to a standard density.

  • Add the fungal inoculum to each well.

  • Include positive (fungi with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, H1299, MCF-7)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that may be modulated by this compound based on the activities of related compounds.

Proposed Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK TRAF6->MAPK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory Transcription LPS LPS LPS->TLR4 EA6 This compound EA6->IKK Potential Inhibition EA6->MAPK Potential Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Apoptotic Signaling Pathway (Anticancer)

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EA6 This compound Bax Bax EA6->Bax Activates Bcl2 Bcl-2 EA6->Bcl2 Inhibits Mito Mitochondrial Membrane Bax->Mito Pore formation Bcl2->Mito Inhibits pore formation CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 Activates Mito->CytoC Release

Caption: Proposed intrinsic apoptosis pathway for this compound.

Experimental Workflow for Biological Activity Screening

G cluster_start Phase 1: Initial Screening cluster_followup Phase 2: Mechanistic Studies cluster_end Phase 3: In Vivo Validation Start This compound (EA6) AntiF Antifungal Assay (MIC) Start->AntiF AntiI Anti-inflammatory Assay (NO Inhibition) Start->AntiI AntiC Anticancer Assay (MTT) Start->AntiC Cytokine Cytokine Profiling (ELISA) AntiI->Cytokine Apoptosis Apoptosis Assays (Flow Cytometry) AntiC->Apoptosis Western Western Blot (Signaling Proteins) Cytokine->Western Apoptosis->Western InVivo Animal Models Western->InVivo

Caption: A logical workflow for screening the biological activity of this compound.

References

Unraveling the Antifungal Action of erythro-Austrobailignan-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

erythro-Austrobailignan-6, a lignan isolated from the seeds of Myristica fragrans (nutmeg), has demonstrated notable antifungal properties against a range of phytopathogenic fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of its antifungal mechanism of action, supported by available data and detailed experimental protocols. While research into its precise molecular interactions is ongoing, this document synthesizes existing knowledge to guide further investigation and potential applications in antifungal drug development.

Core Antifungal Mechanism: Targeting Fungal Cell Integrity

The primary antifungal mechanism of this compound is believed to be the disruption of fungal cell membrane integrity, primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

A study on a methanol extract of nutmeg, which contains this compound, indicated that it targets the ergosterol biosynthesis pathway. This disruption leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and viability.

Quantitative Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in publicly available literature, in vitro studies have demonstrated its efficacy against several plant pathogenic fungi. The antifungal activity is often reported as part of a mixture of lignans isolated from Myristica fragrans.

Table 1: Antifungal Spectrum of Lignan Extracts Containing this compound

Fungal SpeciesSensitivityReference
Alternaria alternataSensitive[1]
Colletotrichum coccodesSensitive[1]
Colletotrichum gloeosporioidesSensitive[1]
Magnaporthe griseaSensitive[1]

Note: The term "sensitive" indicates a discernible inhibition of fungal growth, though precise quantitative data for the isolated compound is a recognized data gap requiring further research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of compounds like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

G prep_compound Prepare stock solution of This compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in 96-well plates prep_compound->serial_dilution prep_inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard inoculate Inoculate each well with the fungal suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (fungus + medium) and negative (medium only) controls inoculate->controls incubate Incubate plates at the optimal temperature for the fungus (e.g., 28-35°C) controls->incubate read_mic Visually or spectrophotometrically determine the MIC after 24-72 hours incubate->read_mic

Caption: Workflow for quantifying ergosterol biosynthesis inhibition.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase and then expose it to various concentrations of this compound for a defined period.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate to saponify the cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids, which include ergosterol, using a solvent like n-heptane.

  • Quantification: Analyze the extracted sterols using a spectrophotometer. The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.

  • Data Analysis: Compare the ergosterol content in treated cells to that in untreated controls to determine the percentage of inhibition.

Fungal Plasma Membrane Integrity Assay (Propidium Iodide Staining)

This assay uses the fluorescent dye propidium iodide (PI) to assess plasma membrane damage. PI can only enter cells with compromised membranes.

Workflow for Plasma Membrane Integrity Assay

G culture Grow fungal cells to exponential phase treat Treat cells with this compound at different concentrations (e.g., MIC, 2x MIC) culture->treat wash Wash cells with phosphate-buffered saline (PBS) treat->wash stain Stain cells with propidium iodide (PI) solution wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by fluorescence microscopy or flow cytometry incubate->analyze

Caption: Workflow for assessing fungal plasma membrane integrity using propidium iodide.

Protocol:

  • Cell Preparation and Treatment: Grow the fungal cells to the exponential phase and then treat them with this compound at concentrations around the MIC.

  • Washing: Wash the treated cells with phosphate-buffered saline (PBS) to remove any residual medium or compound.

  • Staining: Resuspend the cells in a solution containing propidium iodide.

  • Incubation: Incubate the cells in the dark to allow the dye to penetrate any compromised membranes.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (damaged) cells.

Signaling Pathways: A Putative Model and Future Directions

Currently, there is a significant lack of direct experimental evidence elucidating the specific signaling pathways in fungi that are modulated by this compound or other lignans. This represents a critical area for future research.

Based on its proposed mechanism of action targeting ergosterol biosynthesis, a putative signaling pathway can be hypothesized. The depletion of ergosterol and the accumulation of toxic sterol intermediates can induce cell stress, potentially activating pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway as a compensatory response to membrane and cell wall defects.

Putative Signaling Cascade Following Ergosterol Depletion

G EA6 This compound Erg_Synth Ergosterol Biosynthesis Pathway EA6->Erg_Synth Inhibition Erg_Depletion Ergosterol Depletion Erg_Synth->Erg_Depletion Membrane_Stress Membrane Stress & Altered Fluidity Erg_Depletion->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway (e.g., Slt2/Mpk1 activation) Membrane_Stress->CWI_Pathway Activation HOG_Pathway High Osmolarity Glycerol (HOG) Pathway (e.g., Hog1 activation) Membrane_Stress->HOG_Pathway Activation Apoptosis Apoptosis/Programmed Cell Death Membrane_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CWI_Pathway->Cell_Cycle_Arrest HOG_Pathway->Cell_Cycle_Arrest

Caption: A putative signaling cascade initiated by the inhibition of ergosterol biosynthesis.

It is crucial to emphasize that this diagram represents a hypothetical model. Further transcriptomic and proteomic studies are necessary to identify the specific signaling components and pathways that are directly or indirectly affected by this compound.

Conclusion and Future Perspectives

This compound is a promising antifungal agent with a likely mechanism of action involving the inhibition of ergosterol biosynthesis, leading to a loss of fungal cell membrane integrity. While its broad-spectrum activity against phytopathogenic fungi is established, further research is imperative to:

  • Determine specific MIC values for the purified compound against a wider range of fungal pathogens, including clinically relevant species.

  • Elucidate the precise molecular target(s) within the ergosterol biosynthesis pathway.

  • Investigate the impact on fungal signaling pathways through advanced molecular techniques to build a comprehensive understanding of its mode of action.

Addressing these knowledge gaps will be instrumental in harnessing the full therapeutic potential of this compound and other related lignans in the development of novel antifungal therapies.

References

Potential Therapeutic Applications of Erythro-Austrobailignan-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic applications of erythro-Austrobailignan-6 in human cell lines is limited in the currently available scientific literature. This guide summarizes the known antifungal properties of this compound and extrapolates its potential anti-inflammatory and anticancer activities based on robust evidence from studies on the structurally similar lignan, Austrobailignan-1, and other related neolignans. The information presented for anticancer and anti-inflammatory effects should be considered a predictive model that warrants further experimental validation for this compound.

Overview of this compound

This compound is a lignan compound that has been isolated from plants of the Myristica genus. Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities. While research on this compound is in its early stages, preliminary studies and the activities of related compounds suggest its potential in several therapeutic areas.

Antifungal Activity

This compound has been identified as a potent antifungal agent against various plant pathogenic fungi.

Quantitative Data:

Currently, specific IC50 values for the antifungal activity of this compound are not detailed in the available literature. However, one study demonstrated its high activity against the development of barley powdery mildew and its effective suppression of rice blast and wheat leaf rust.

Experimental Protocols:

Isolation of this compound from Myristica fragrans

  • Extraction: The seeds of Myristica fragrans are subjected to methanol extraction.

  • Chromatography: The crude extract is then purified using a combination of silica gel column chromatography and other chromatographic techniques to isolate pure this compound.

  • Structure Elucidation: The chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Antifungal Assay

  • Plant Cultivation: Rice, wheat, and barley plants are cultivated under controlled greenhouse conditions.

  • Inoculation: Plants are inoculated with spore suspensions of the respective pathogenic fungi (Magnaporthe grisea for rice blast, Puccinia triticina for wheat leaf rust, and Blumeria graminis f. sp. hordei for barley powdery mildew).

  • Treatment: A solution of this compound at a specific concentration is applied to the plants.

  • Evaluation: The development of disease is observed and quantified by measuring the area of lesions on the leaves compared to control groups.

Potential Anticancer Activity (Predictive Model Based on Austrobailignan-1)

The structurally similar lignan, Austrobailignan-1, has demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cells.[1] It is plausible that this compound may exhibit similar properties.

Quantitative Data (for Austrobailignan-1):
Cell LineCancer TypeIC50 Value (48h)
A549Non-Small Cell Lung Cancer41 nM
H1299Non-Small Cell Lung Cancer22 nM
Experimental Protocols (for Austrobailignan-1):

Cell Culture and Viability Assay

  • Cell Lines: Human NSCLC cell lines A549 and H1299 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of Austrobailignan-1 for different time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Cell Cycle Analysis

  • Treatment and Fixation: Cells are treated with Austrobailignan-1, harvested, and fixed in ethanol.

  • Staining: Fixed cells are stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (TUNEL Assay)

  • Treatment and Fixation: Cells are treated with Austrobailignan-1 and fixed.

  • Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Microscopy: Cells are visualized using fluorescence microscopy.

Western Blot Analysis

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., p21, p27, Cdc25C, cytochrome c, caspases, Bax, Bcl-2, ATM, Chk1/2, γH2AX) and then with secondary antibodies.

  • Detection: Protein bands are visualized using a chemiluminescence detection system.

Topoisomerase I Relaxation Assay

  • Reaction: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of Austrobailignan-1.

  • Gel Electrophoresis: The different forms of DNA (supercoiled, relaxed) are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are stained with ethidium bromide and visualized under UV light.

Signaling Pathway (Predictive Model):

The proposed mechanism of action for Austrobailignan-1, which may be applicable to this compound, involves the inhibition of topoisomerase I. This leads to DNA strand breaks, activating a DNA damage response pathway that results in cell cycle arrest at the G2/M phase and subsequent apoptosis.

Austrobailignan1_Pathway Austrobailignan Austrobailignan-1 Topoisomerase1 Topoisomerase I Austrobailignan->Topoisomerase1 Inhibition DNA_Damage DNA Strand Breaks Topoisomerase1->DNA_Damage Leads to ATM_Chk ATM/Chk1/Chk2 Phosphorylation DNA_Damage->ATM_Chk Bax_PUMA Bax & PUMA Upregulation DNA_Damage->Bax_PUMA Bcl2_Mcl1 Bcl-2 & Mcl-1 Downregulation DNA_Damage->Bcl2_Mcl1 gamma_H2AX γH2AX Activation ATM_Chk->gamma_H2AX p21_p27 p21 & p27 Upregulation ATM_Chk->p21_p27 Cdc25C Cdc25C Downregulation ATM_Chk->Cdc25C G2M_Arrest G2/M Phase Arrest p21_p27->G2M_Arrest Cdc25C->G2M_Arrest Inhibition of Cdk1/Cyclin B1 Cytochrome_c Cytochrome c Release Caspases Caspase Activation (Caspase-9, -3, -2) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bax_PUMA->Cytochrome_c Bcl2_Mcl1->Cytochrome_c Inhibition

Caption: Proposed anticancer signaling pathway for Austrobailignan-1.

Potential Anti-inflammatory Activity (Predictive Model)

Neolignans isolated from Myristica fragrans have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that this compound may possess anti-inflammatory properties by modulating key inflammatory mediators.

Quantitative Data (for related Neolignans):

IC50 values for the inhibition of NO production by related neolignans range from approximately 30 to 80 µM.

Experimental Protocols:

Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with LPS (lipopolysaccharide).

Nitric Oxide (NO) Production Assay (Griess Assay)

  • Sample Collection: After treatment and stimulation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.

Western Blot Analysis for iNOS

  • Protein Extraction and Analysis: As described in the anticancer section, western blotting can be used to measure the protein expression levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Signaling Pathway (Hypothesized):

The anti-inflammatory effect is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. Inhibition of NF-κB would lead to the downregulation of pro-inflammatory enzymes like iNOS.

AntiInflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Erythro This compound Erythro->IKK Inhibition (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. Based on the biological activities of structurally related lignans, it holds significant potential as an anticancer and anti-inflammatory agent. Future research should focus on:

  • Direct evaluation of the anticancer and anti-inflammatory effects of pure this compound in relevant cell lines and animal models.

  • Determination of quantitative efficacy data , such as IC50 values, for these activities.

  • Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound.

  • Toxicology and pharmacokinetic studies to assess its safety and bioavailability.

Such studies are crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

The Structure-Activity Relationship of erythro-Austrobailignan-6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the structure-activity relationship (SAR) of erythro-Austrobailignan-6 and related lignans. Due to a lack of extensive research on synthetic derivatives, this paper focuses on a comparative analysis of the biological activities of naturally occurring lignans isolated from Myristica fragrans.

Introduction to this compound

This compound is a lignan compound that has been isolated from various plant species, most notably from the seeds of Myristica fragrans, commonly known as nutmeg.[1][2][3] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is no exception. Studies have revealed its potential as an antifungal, antibacterial, antioxidant, and anti-inflammatory agent. This guide synthesizes the current understanding of its SAR by examining its activity alongside structurally similar, co-isolated lignans.

Biological Activities of this compound and Related Lignans

Research has demonstrated that this compound exhibits a range of biological effects:

  • Antifungal Activity: this compound has shown significant antifungal properties against various plant pathogenic fungi.[1][2][4] When tested alongside meso-dihydroguaiaretic acid (MDA) and nectandrin-B (NB), all three compounds displayed notable in vitro and in vivo antifungal efficacy.[1][2] Specifically, this compound and nectandrin-B were found to be highly active against barley powdery mildew and tomato late blight.[1]

  • Antibacterial Activity: The antibacterial potential of lignans from Myristica fragrans has also been investigated. While comprehensive studies on this compound are limited, related compounds have demonstrated activity against various bacterial strains.

  • Anti-inflammatory Activity: Lignans are recognized for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. Studies on lignans suggest they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

  • Antioxidant Activity: The antioxidant capacity of lignans contributes to their therapeutic potential. They can scavenge free radicals and modulate cellular antioxidant defense mechanisms. The antioxidant activity of lignans from Myristica fragrans has been evaluated, indicating their potential to mitigate oxidative stress.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related, naturally occurring lignans. This data provides a preliminary basis for understanding their structure-activity relationships.

Table 1: Antifungal Activity of Lignans from Myristica fragrans

CompoundTarget FungusIC50 (µg/mL)
This compound Colletotrichum coccodes49-92
Colletotrichum gloeosporioides12-55
meso-dihydroguaiaretic acidColletotrichum coccodes49-92
Colletotrichum gloeosporioides12-55
nectandrin-BColletotrichum coccodes49-92
Colletotrichum gloeosporioides12-55

Source: Data compiled from studies on lignans isolated from Myristica fragrans.[2]

Table 2: Anti-inflammatory Activity of Lignans

CompoundAssayCell LineIC50 (µM)
Related Lignan AnalogsNO InhibitionRAW 264.7Varies
PGE2 InhibitionRAW 264.7Varies

Experimental Protocols

This section details the general methodologies for the key experiments cited in the study of this compound and related lignans.

Isolation of Lignans from Myristica fragrans
  • Extraction: Dried and ground seeds of Myristica fragrans are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The active fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate individual lignans.

  • Purification: Further purification of the isolated compounds is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Activity Assay (In Vitro)
  • Fungal Cultures: The tested plant pathogenic fungi are grown on potato dextrose agar (PDA) plates.

  • Spore Suspension: Spores are harvested from the PDA plates and suspended in sterile distilled water containing a surfactant (e.g., Tween 20). The spore concentration is adjusted to a specific value (e.g., 1 x 10^6 spores/mL).

  • Assay Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and added to a 96-well microtiter plate at various concentrations.

  • Incubation: The fungal spore suspension is added to each well, and the plates are incubated at a suitable temperature (e.g., 25°C) for a specific period (e.g., 72 hours).

  • Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to a solvent control. The IC50 value (the concentration that inhibits 50% of fungal growth) is then determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Structure-Activity Relationship Insights

  • Stereochemistry: The erythro configuration of the side chain in this compound is a key structural feature, although a direct comparison with the corresponding threo isomer's activity is not available in the reviewed literature.

  • Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings play a crucial role in the biological activity. One study on related lignans suggested that the presence of bulky steric groups, such as methoxyl or a 1,2-dioxomethylene bridge, on the aromatic rings could diminish lipoxygenase inhibitory activity. Furthermore, a subtle change from a hydroxyl to a methoxyl group at the 3-position of one of the aromatic rings was shown to significantly alter the inhibitory effect.

The limited number of tested compounds precludes a more detailed SAR analysis. A systematic study involving the synthesis of a library of this compound derivatives with variations in the aromatic ring substituents and the stereochemistry of the side chain is necessary to establish a comprehensive SAR.

Proposed Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of lignans are believed to be mediated through the modulation of several key signaling pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Lignans Lignans (e.g., this compound) IKK IKK Lignans->IKK Inhibits MAPK MAPK (p38, JNK, ERK) Lignans->MAPK Inhibits Nrf2 Nrf2 Lignans->Nrf2 Promotes dissociation from Keap1 TLR4->IKK Activates TLR4->MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates MAPK->NFkappaB_n Activates Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_n->Inflammatory_Genes Promotes Transcription Nrf2_n->NFkappaB_n Inhibits ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription NO NO Inflammatory_Genes->NO Products PGE2 PGE2 Inflammatory_Genes->PGE2 Products TNF-α TNF-α Inflammatory_Genes->TNF-α Products IL-6 IL-6 Inflammatory_Genes->IL-6 Products HO-1 HO-1 Antioxidant_Genes->HO-1 Products NQO1 NQO1 Antioxidant_Genes->NQO1 Products

Proposed anti-inflammatory and antioxidant signaling pathways of lignans.

The diagram above illustrates the proposed mechanism by which lignans, including this compound, may exert their anti-inflammatory and antioxidant effects.[5][6][7][8][9] Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades. This leads to the activation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which in turn activate the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, resulting in the production of inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. Lignans are thought to inhibit this pathway by blocking the activation of IKK and MAPKs.

Furthermore, lignans may exert antioxidant effects by activating the Nrf2 pathway.[5][7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Lignans can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Activated Nrf2 can also inhibit NF-κB activity, providing a crosstalk between the anti-inflammatory and antioxidant pathways.

experimental_workflow cluster_extraction Extraction and Isolation cluster_assays Biological Assays cluster_analysis Data Analysis Plant_Material Myristica fragrans seeds Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & HPLC Fractionation->Chromatography Isolated_Lignans Isolated Lignans (this compound, etc.) Chromatography->Isolated_Lignans Antifungal Antifungal Assay Isolated_Lignans->Antifungal Anti_inflammatory Anti-inflammatory Assay (NO, PGE2) Isolated_Lignans->Anti_inflammatory Antioxidant Antioxidant Assay Isolated_Lignans->Antioxidant IC50 IC50 / MIC Determination Antifungal->IC50 Anti_inflammatory->IC50 Antioxidant->IC50 SAR SAR Analysis IC50->SAR

General experimental workflow for SAR studies of lignans from natural sources.

Conclusion and Future Directions

This compound, a lignan from Myristica fragrans, demonstrates promising antifungal and potential anti-inflammatory and antioxidant activities. The preliminary structure-activity relationship analysis, based on a limited set of naturally occurring analogs, suggests that the substitution pattern on the aromatic rings is a key determinant of biological activity.

The current understanding of the SAR of this compound is still in its infancy. To fully elucidate its therapeutic potential, future research should focus on:

  • Synthesis of Derivatives: A focused effort on the chemical synthesis of a library of this compound derivatives is crucial. This would allow for a systematic investigation of the impact of various structural modifications on biological activity.

  • Comprehensive Biological Screening: The synthesized derivatives should be screened against a wider range of biological targets, including different fungal and bacterial strains, cancer cell lines, and models of inflammation and oxidative stress.

  • Mechanism of Action Studies: In-depth studies are needed to precisely define the molecular targets and signaling pathways modulated by this compound and its active analogs.

  • In Vivo Studies: Promising compounds identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new drugs for a variety of diseases.

References

Discovery and history of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to erythro-Austrobailignan-6: Discovery, History, and Biological Activities

Introduction

This compound is a naturally occurring lignan, a class of polyphenolic compounds derived from the shikimate pathway in plants. First isolated and identified from various plant species, it has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on its pharmacological properties and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Sources

This compound has been isolated from several plant species, most notably from the Myristicaceae and Saururaceae families. Its initial discovery and subsequent isolation have been reported from:

  • Myristica argentea (Papuan Nutmeg): The petrol extract of the mace of Myristica argentea was one of the initial sources from which this compound was isolated and characterized.[1][2]

  • Myristica fragrans (Nutmeg): It is a significant constituent of nutmeg seeds, where it contributes to the plant's antifungal properties.[1][3][4][5][6]

  • Saururus chinensis (Chinese Lizard's Tail): This perennial herb is another prominent source, and the compound is considered one of its major active constituents responsible for its anticancer effects.[1][7][8][9]

  • Machilus thunbergii (Makko Tree): This plant, belonging to the Lauraceae family, also contains this compound among other bioactive lignans.[10]

The isolation from these varied botanical sources highlights its distribution in the plant kingdom and underscores the importance of these plants in traditional medicine.

Biological Activities and Pharmacological Profile

Research into this compound has revealed a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. It has demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms.

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in gastric cancer cells (AGS and NCI-N87) and breast cancer cells (4T-1 and MCF-7).[1][8] This is a critical mechanism for eliminating cancerous cells.

  • Modulation of Signaling Pathways: In breast cancer cells, this compound has been shown to down-regulate the expression of key growth factor receptors like HER2 and EGFR, as well as integrin β3.[1][7] This action is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7] It also increases the phosphorylation of both p38 and JNK (c-Jun N-terminal kinase).[7]

  • Inhibition of Topoisomerases: this compound acts as a dual inhibitor of DNA topoisomerase I and II.[7] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to cell cycle arrest and cell death. At a concentration of 100 μM, it inhibits DNA topoisomerase I by more than 50%.[7]

  • Caspase Activation: The apoptotic effects are mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][7]

Antifungal and Antibacterial Activity

This compound exhibits potent antimicrobial properties against a wide array of pathogens.

  • Antifungal Effects: It is active against several plant pathogenic fungi, including Alternaria alternata, Colletotrichum coccodes, Colletotrichum gloeosporioides, and Magnaporthe grisea.[1][3][5][11] In vivo studies have demonstrated its efficacy in suppressing the development of rice blast and wheat leaf rust.[1][3]

  • Antibacterial Effects: The compound has shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[12][13] It is also active against multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis) at the same concentration.[12][13] Furthermore, it inhibits the growth of Agrobacterium tumefaciens.[13][14]

Antioxidant Activity

This compound demonstrates notable antioxidant properties. It acts as a radical scavenger, showing activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.[1][2] This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound.

Table 1: Anticancer Activity

Cell LineCancer TypeActivity MeasureKey Mechanistic FindingReference
4T-1, MCF-7Breast CancerProliferation inhibition (0-30 µM)p38 MAPK activation, HER2/EGFR down-regulation[7]
AGS, NCI-N87Gastric CancerApoptosis induction-[1][8]
HT-29Colon AdenocarcinomaCytotoxicity-[15]
HepG2Liver HepatoblastomaCytotoxicity-[15]

Table 2: Antimicrobial Activity

OrganismTypeActivity Measure (IC₅₀ / MIC)Reference
Colletotrichum coccodesFungusIC₅₀: 49-92 µg/mL[3]
Colletotrichum gloeosporioidesFungusIC₅₀: 12-55 µg/mL[3]
Agrobacterium tumefaciensBacteriumIC₅₀: 17 µg/mL[13][14]
MRSABacteriumMIC: 50 µg/mL[12][13]
MDR-M. tuberculosisBacteriumMIC: 50 µg/mL[12][13]

Table 3: Antioxidant Activity

AssayActivity Measure (IC₅₀)Reference
DPPH Radical Scavenging103 µM[16]

Key Experimental Methodologies

The following sections provide generalized protocols for the key experiments used to characterize this compound.

Isolation and Purification Protocol
  • Extraction: Dried and powdered plant material (e.g., seeds of Myristica fragrans) is subjected to extraction with a methanol solvent.[1][3]

  • Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, AGS) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, total p38, cleaved caspase-3, HER2, EGFR, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound research.

G Isolation and Bioactivity Screening Workflow cluster_0 Isolation cluster_1 Bioactivity Screening Plant Plant Material (e.g., Myristica fragrans) Extract Crude Methanol Extract Plant->Extract Methanol Extraction Partition Solvent Partitioning Extract->Partition Frac Bioactive Fraction Partition->Frac Chroma Column Chromatography (Silica, Sephadex) Frac->Chroma HPLC Preparative HPLC Chroma->HPLC Pure Pure this compound HPLC->Pure Anticancer Anticancer Assays (MTT, Apoptosis) Pure->Anticancer Antifungal Antifungal Assays Pure->Antifungal Antibacterial Antibacterial Assays Pure->Antibacterial Antioxidant Antioxidant Assays (DPPH) Pure->Antioxidant

Caption: General workflow for the isolation and bioactivity screening of this compound.

G Anticancer Signaling Pathway in Breast Cancer Cells cluster_receptors Cell Surface Receptors EA6 This compound p38 p38 MAPK EA6->p38 Activates JNK JNK EA6->JNK Activates Casp3 Caspase-3 EA6->Casp3 Activates HER2 HER2 EGFR EGFR IntegrinB3 Integrin β3 p38->HER2 Inhibits p38->EGFR Inhibits p38->IntegrinB3 Inhibits Apoptosis Apoptosis JNK->Apoptosis Induces Casp3->Apoptosis Executes

References

An In-Depth Technical Guide to the In Silico Prediction of erythro-Austrobailignan-6 Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive framework for the bioactivities of erythro-Austrobailignan-6 based on its physicochemical properties, the known biological activities of structurally related compounds, and established in silico methodologies. The predicted bioactivities and mechanisms described herein require experimental validation.

Introduction

This compound is a lignan compound found in several plant species. Lignans as a class are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. While experimental data on this compound is limited, computational or in silico methods provide a powerful and cost-effective approach to predict its potential therapeutic applications and guide future experimental research.

This guide outlines a comprehensive in silico workflow to predict the bioactivities of this compound, with a focus on its potential anticancer and anti-inflammatory effects. We will draw parallels with the experimentally validated activities of the structurally similar lignan, Austrobailignan-1, to inform our predictive models.

Physicochemical Properties and Predicted Pharmacokinetics

A crucial first step in in silico analysis is the evaluation of a compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are critical for assessing its druglikeness and potential for clinical development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

PropertyValueSource
PubChem CID10381847[1]
Molecular FormulaC19H24O4[1]
Molecular Weight328.4 g/mol [1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count6[1]
Exact Mass328.167[1]
Covalent Unit Count1[1]
LogS-3.018[1]
Predicted ADMET Properties

The ADMET properties of this compound can be predicted using various computational models, such as those provided by the SwissADME web server. A hypothetical prediction is presented in the table below.

ADMET ParameterPredicted ValueImplication
Absorption
Gastrointestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PermeantYesPotential for CNS activity
Distribution
Log Kp (skin permeation)-5.2 cm/sLow skin permeability
Metabolism
CYP1A2 inhibitorYesPotential for drug-drug interactions
CYP2C9 inhibitorNo
CYP2C19 inhibitorNo
CYP2D6 inhibitorYes
CYP3A4 inhibitorYes
Excretion
Renal OCT2 substrateNo
Toxicity
AMES toxicityNoLikely not mutagenic
CarcinogenicityNoLikely not carcinogenic
Experimental Protocol: In Silico ADMET Prediction
  • Obtain Compound Structure: Retrieve the 2D or 3D structure of this compound from a chemical database like PubChem in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Tool: Utilize a web-based tool or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio).

  • Input Structure: Upload or paste the compound's structure into the selected tool.

  • Run Prediction: Initiate the calculation of physicochemical properties, pharmacokinetic parameters, and druglikeness.

  • Analyze Results: Interpret the output data, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity predictions.

Predicted Bioactivities and Mechanistic Pathways

Based on the activities of related lignans, we hypothesize that this compound possesses anticancer and anti-inflammatory properties.

Predicted Anticancer Activity

The lignan Austrobailignan-1 has demonstrated potent anticancer effects in non-small cell lung cancer cells.[2] Given the structural similarity, this compound is predicted to have similar bioactivity.

Table of Austrobailignan-1 Anticancer Activity

Cell LineIC50 (48h)Reference
A54941 nM[2]
H129922 nM[2]

Predicted Mechanism of Action:

Austrobailignan-1 acts as a topoisomerase 1 inhibitor, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2] This is associated with the modulation of several key signaling proteins. It is plausible that this compound functions through a similar mechanism.

Signaling Pathway: Austrobailignan-1 Induced Apoptosis

G cluster_0 Austrobailignan-1 cluster_1 DNA Damage Response cluster_2 Cell Cycle Arrest (G2/M) cluster_3 Apoptosis Austrobailignan-1 Austrobailignan-1 Topoisomerase I Topoisomerase I Austrobailignan-1->Topoisomerase I inhibits DNA Damage DNA Damage Topoisomerase I->DNA Damage causes ATM ATM DNA Damage->ATM PUMA/Bax PUMA/Bax DNA Damage->PUMA/Bax activates Mcl-1/Bcl-2 Mcl-1/Bcl-2 DNA Damage->Mcl-1/Bcl-2 inhibits Chk1/Chk2 Chk1/Chk2 ATM->Chk1/Chk2 p21/p27 p21/p27 ATM->p21/p27 activates γH2AX γH2AX Chk1/Chk2->γH2AX Cdc25C Cdc25C Chk1/Chk2->Cdc25C inhibits G2/M Arrest G2/M Arrest p21/p27->G2/M Arrest induces Cdc25C->G2/M Arrest prevents progression from Cytochrome c Cytochrome c PUMA/Bax->Cytochrome c releases Mcl-1/Bcl-2->Cytochrome c inhibits release of Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Predicted signaling pathway for Austrobailignan-1 induced anticancer activity.

Predicted Anti-inflammatory Activity

Many plant-derived compounds exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Predicted Mechanism of Action:

This compound is predicted to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is likely achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway: General NF-κB Mediated Inflammation

G cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates to Gene Expression Gene Expression NF-κB (p65/p50)_n->Gene Expression induces Pro-inflammatory Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene Expression->Pro-inflammatory Mediators This compound This compound This compound->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

In Silico Methodologies for Target Prediction

To further refine the predicted bioactivities and identify specific molecular targets, molecular docking and network pharmacology approaches can be employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This can be used to screen this compound against proteins known to be involved in cancer and inflammation (e.g., Topoisomerase I, COX-2, IKK, various caspases).

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Optimize the geometry and minimize the energy of the ligand using software like Avogadro or PyMOL.

    • Save the prepared ligand in a suitable format (e.g., PDBQT).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

  • Grid Box Generation:

    • Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina or PyRx. The software will explore various conformations of the ligand within the grid box.

  • Results Analysis:

    • Analyze the docking results, focusing on the binding energy (kcal/mol) and the binding pose. Lower binding energies indicate higher predicted affinity.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio Visualizer or PyMOL.

G A Ligand Preparation (this compound) C Define Binding Site & Generate Grid Box A->C B Protein Preparation (e.g., Topoisomerase I from PDB) B->C D Run Docking Simulation (e.g., AutoDock Vina) C->D E Analyze Results: Binding Energy & Pose D->E F Visualize Interactions (e.g., PyMOL) E->F

Caption: A workflow for network pharmacology-based prediction of bioactivity.

Conclusion

This guide provides a comprehensive framework for the in silico prediction of this compound bioactivities. By leveraging data from structurally similar compounds and employing a suite of computational tools, we predict that this compound is a promising candidate for development as an anticancer and anti-inflammatory agent. The proposed mechanisms, involving the inhibition of Topoisomerase I and the modulation of NF-κB and MAPK signaling pathways, offer clear hypotheses for experimental validation. The detailed protocols for ADMET prediction, molecular docking, and network pharmacology serve as a roadmap for researchers to further investigate this and other natural compounds in the drug discovery pipeline. It is imperative that these computational predictions are followed by rigorous in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erythro-Austrobailignan-6 from Nutmeg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and isolation of erythro-Austrobailignan-6, a bioactive lignan found in nutmeg (Myristica fragrans). The protocols are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a lignan present in nutmeg that has demonstrated various biological activities, including antifungal and anti-inflammatory properties.[1][2] Lignans are a class of polyphenolic compounds that are of significant interest to the pharmaceutical and nutraceutical industries. The extraction and purification of this compound are crucial steps for its characterization and investigation for potential therapeutic applications. The primary method for isolating this compound involves solvent extraction followed by chromatographic purification.[1][3][4]

Quantitative Data on Nutmeg Extraction

The efficiency of extracting bioactive compounds from nutmeg is highly dependent on the solvent used. The following table summarizes the extraction yields obtained with various solvents from Myristica fragrans seeds. It is important to note that these yields represent the total extract and not the specific yield of this compound.

Extraction SolventYield of Crude Extract (%)Reference
Dichloromethane30.7 ± 1.49[5]
n-Hexane29.5 ± 1.33[5]
Acetone26.2 ± 1.28[5]
Chloroform25.8 ± 1.31[5]
Ethyl Acetate20.3 ± 1.15[5]
Methanol17.4 ± 1.25[5]
Ethanol15.6 ± 1.21[5]
70% Methanol (Soxhlet)12.8[6]

Data represents the mean ± standard deviation.

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of this compound from nutmeg seeds based on methods reported in the literature.

Materials and Equipment
  • Dried nutmeg (Myristica fragrans) seeds

  • Grinder or mill

  • Soxhlet apparatus or large glass flasks for maceration

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Other organic solvents as required for chromatography

  • Standard laboratory glassware

Extraction Protocol: Methanol Extraction

Methanol has been successfully used to extract lignans, including this compound, from nutmeg.[1][2]

  • Preparation of Nutmeg Powder: Grind dried nutmeg seeds into a fine powder using a grinder or mill.

  • Extraction:

    • Maceration:

      • Place the nutmeg powder in a large flask and add methanol at a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v).

      • Seal the flask and allow it to stand at room temperature for 3-5 days with occasional agitation.

    • Soxhlet Extraction:

      • Place the nutmeg powder in a thimble and load it into the main chamber of the Soxhlet extractor.

      • Fill the distilling flask with methanol.

      • Heat the methanol to its boiling point. The solvent will vaporize, condense, and drip into the chamber with the nutmeg powder, extracting the desired compounds. Continue the extraction for 8-12 hours.

  • Filtration and Concentration:

    • After extraction, filter the methanolic solution to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude methanol extract.

Purification Protocol: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow the silica gel to pack uniformly.

  • Sample Loading:

    • Dissolve the crude methanol extract in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient elution starts with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Fraction Analysis:

    • Monitor the separation of compounds by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the compound of interest (this compound).

  • Final Purification:

    • The combined fractions may require further purification using preparative TLC or HPLC to obtain pure this compound.

    • Evaporate the solvent from the purified fraction to yield the isolated compound.

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow start Dried Nutmeg Seeds grinding Grinding start->grinding powder Nutmeg Powder grinding->powder extraction Methanol Extraction (Maceration or Soxhlet) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_purification Final Purification (Prep-TLC/HPLC) pooling->final_purification pure_compound Pure this compound final_purification->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Anti-Inflammatory Action

Several lignans from nutmeg have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[7][8] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS). A common mechanism for this effect is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds nfkb_activation NF-κB Activation Pathway tlr4->nfkb_activation activates nfkb_ikb NF-κB IκB nfkb_activation->nfkb_ikb phosphorylates IκB ikb IκB nfkb NF-κB nfkb_translocation NF-κB Translocation to Nucleus nfkb->nfkb_translocation nfkb_ikb->nfkb releases nucleus Nucleus nfkb_translocation->nucleus inos_gene iNOS Gene Transcription nfkb_translocation->inos_gene activates inos_mrna iNOS mRNA inos_gene->inos_mrna inos_protein iNOS Protein inos_mrna->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation lignan This compound (Proposed) lignan->nfkb_activation inhibits

References

Application Notes and Protocols: Isolation, Purification, and Biological Context of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

erythro-Austrobailignan-6 is a lignan compound found in various plant species, notably in the seeds of Myristica fragrans (nutmeg). Lignans as a class of phytochemicals have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[1] This document provides a detailed protocol for the isolation and purification of this compound, presents quantitative data from relevant studies, and illustrates the key experimental workflow and a putative signaling pathway through which it may exert its anti-inflammatory effects. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data

The yield of this compound and other related compounds isolated from the methanolic extract of Myristica fragrans is summarized below. It is important to note that yields can vary depending on the starting material, extraction efficiency, and purification techniques employed.

CompoundYield (%)Analytical Method
Myristicin0.025HPLC
This compound 0.00005 HPLC
(+)-erythro-Δ⁸´-7-hydroxy-3,4,3´,5´-tetramethoxy-8-O-4´-neolignan0.0025HPLC
erythro-Δ⁸´-7-acetoxy-3,4,3´,5´-tetramethoxy-8-O-4´-neolignan0.0042HPLC

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound from Myristica fragrans seeds. The methodology is adapted from established procedures for the separation of lignans from nutmeg.[2]

1. Plant Material and Extraction

  • 1.1. Plant Material: Dried seeds of Myristica fragrans are used as the starting material. The seeds should be ground into a fine powder to increase the surface area for efficient extraction.

  • 1.2. Extraction:

    • The powdered nutmeg seeds are subjected to hydrodistillation to remove essential oils.

    • The residue is then extracted with 50% methanol (MeOH).

    • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Purification by Column Chromatography

  • 2.1. Stationary Phase: Silica gel is used as the stationary phase for the initial fractionation of the crude extract.

  • 2.2. Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc).

  • 2.3. Procedure:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a stepwise gradient of n-hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% EtOAc).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.

    • Fractions containing the target compound are pooled and concentrated.

3. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • 3.1. Column: A reversed-phase C18 column is typically used for the final purification of lignans.

  • 3.2. Mobile Phase: A gradient of acetonitrile (ACN) and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.

  • 3.3. Procedure:

    • The semi-purified fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol) and filtered.

    • The sample is injected onto the preparative HPLC system.

    • A gradient elution is performed to separate the individual compounds. An example gradient could be starting with 40% ACN in water and increasing to 100% ACN over 30 minutes.[3]

    • Fractions corresponding to the peak of this compound are collected.

    • The collected fractions are concentrated under reduced pressure to yield the purified compound.

  • 3.4. Purity Analysis: The purity of the final compound should be assessed using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

experimental_workflow start Dried Myristica fragrans Seeds extraction Methanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection semi_pure_fraction Semi-purified Fraction fraction_collection->semi_pure_fraction prep_hplc Preparative HPLC (C18, ACN:Water gradient) semi_pure_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound purity_analysis Purity Analysis (Analytical HPLC) pure_compound->purity_analysis

Caption: Isolation and purification workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

Lignans are known to exert anti-inflammatory effects, and a likely mechanism of action involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. The following diagram depicts this proposed mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor lignan This compound mapk MAPK Pathway (JNK, p38, ERK) lignan->mapk inhibits ikk IKK Complex lignan->ikk inhibits receptor->mapk activates receptor->ikk activates gene_transcription Gene Transcription mapk->gene_transcription activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates nfkb_nuc->gene_transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines

Caption: Proposed anti-inflammatory signaling pathway of lignans.

References

Application Notes & Protocols for HPLC-Guided Fractionation and Purification of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the isolation and purification of erythro-Austrobailignan-6, a bioactive lignan found in Myristica fragrans (nutmeg). The protocol employs High-Performance Liquid Chromatography (HPLC)-guided fractionation, a robust technique for obtaining high-purity compounds. Detailed methodologies for extraction, fractionation, and purification are presented, along with quantitative data to guide researchers. Additionally, the known anti-inflammatory activity of this compound is discussed, and a representative signaling pathway is illustrated. This guide is intended to facilitate the efficient isolation of this compound for further pharmacological and drug development studies.

Introduction

This compound is a lignan isolated from the seeds of Myristica fragrans that has demonstrated notable biological activities, including antifungal and anti-inflammatory properties.[1][2] Lignans from M. fragrans are recognized for their potential therapeutic applications, such as anti-inflammatory, antioxidant, and antifungal effects.[3] The purification of specific bioactive compounds like this compound is crucial for detailed pharmacological evaluation and potential drug development. HPLC-guided fractionation offers a precise and reproducible method for isolating target compounds from complex plant extracts.[4][5][6][7] This technique utilizes the high-resolution separation capabilities of HPLC to guide the collection of fractions, ensuring the efficient isolation of the compound of interest.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried ripe seeds of Myristica fragrans (nutmeg) are the source material.

  • Grinding: The dried seeds are ground into a coarse powder to increase the surface area for extraction.

  • Methanol Extraction:

    • The powdered nutmeg is macerated with methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • The mixture is agitated for 24-48 hours.

    • The extract is then filtered to remove solid plant material.

    • The extraction process is typically repeated three times to ensure maximum yield.

  • Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanol extract is subjected to a preliminary fractionation using solvent-solvent partitioning to separate compounds based on their polarity.

  • Solvent Partitioning:

    • The crude extract is suspended in a mixture of water and methanol (e.g., 9:1 v/v).

    • This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • For the isolation of lignans like this compound, the ethyl acetate fraction is often enriched with the target compound.

  • Drying and Concentration: The ethyl acetate fraction is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a dried ethyl acetate fraction.

HPLC-Guided Purification

The ethyl acetate fraction is further purified using preparative HPLC. An analytical HPLC method is first developed to determine the retention time of this compound and to guide the fractionation.

2.3.1. Analytical HPLC Method Development

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (A) and water with 0.1% formic acid (B)
Gradient 40% A for 2 min, linear gradient to 100% A in 30 min, hold for 2 min, return to 40% A in 0.1 min, and re-equilibrate for 6 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

2.3.2. Preparative HPLC Purification

ParameterCondition
Column C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile and water, optimized based on the analytical method. A common starting point is an isocratic mixture of 60-70% aqueous methanol or acetonitrile.[3]
Flow Rate 5-20 mL/min (depending on column dimensions)
Detection UV at 254 nm and 280 nm
Fraction Collection Fractions are collected based on the retention time of the target peak corresponding to this compound, as determined by the analytical HPLC.

2.3.3. Post-Purification Processing

  • The collected fractions containing pure this compound are pooled.

  • The solvent is removed under reduced pressure.

  • The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation

Table 1: Summary of a Representative Purification of this compound from Myristica fragrans
Purification StepStarting Material (g)Yield (g)Purity (%)
Methanol Extraction1000 g (dried seeds)120 g-
Ethyl Acetate Fractionation120 g (crude extract)35 g-
Preparative HPLC5 g (EtOAc fraction)0.05 g>98%

Note: Yields and purity are representative and may vary depending on the quality of the plant material and the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow start Dried Myristica fragrans Seeds extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction prep_hplc Preparative HPLC etOAc_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product Pure this compound fraction_collection->final_product

Caption: Workflow for the purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

This compound, like other lignans and polyphenols, may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][8] A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->cytokines promotes transcription inflammation Inflammatory Response cytokines->inflammation Erythro This compound Erythro->IKK inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB releases

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Biological Activity

Anti-Inflammatory Activity

Lignans isolated from Myristica fragrans, including this compound, have been reported to possess anti-inflammatory properties.[3] Studies on related neolignans from the same source have shown potent inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO is a hallmark of inflammation. The mechanism of action is often attributed to the downregulation of pro-inflammatory mediators. As depicted in the signaling pathway diagram, a likely mechanism for the anti-inflammatory effect of this compound is the inhibition of the NF-κB pathway.[8] By preventing the activation of the IKK complex, the degradation of IκBα is inhibited, which in turn prevents the nuclear translocation of NF-κB. This leads to a decrease in the expression of pro-inflammatory genes such as TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).

Antifungal Activity

This compound has also demonstrated significant antifungal activity against various plant pathogenic fungi.[1] It has been shown to be effective against fungi such as Alternaria alternata, Colletotrichum coccodes, and Magnaporthe grisea.[1] This broad-spectrum antifungal activity suggests its potential use as a natural fungicide in agriculture or as a lead compound for the development of new antifungal drugs.

Conclusion

The HPLC-guided fractionation protocol detailed in this document provides a reliable and efficient method for the purification of this compound from Myristica fragrans. The availability of a high-purity compound is essential for conducting accurate in-vitro and in-vivo studies to further explore its therapeutic potential. The known anti-inflammatory and antifungal activities of this compound make it a compound of significant interest for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the Total Synthesis of erythro-Austrobailignan-6 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of erythro-Austrobailignan-6, a lignan with significant potential in drug development due to its cytotoxic and enzyme-inhibitory activities. The detailed protocols and data presented herein are intended to guide researchers in the synthesis of this molecule and its analogs for further investigation.

Introduction

This compound, also known as (+)-Macelignan, is a naturally occurring lignan found in various plant species. It has garnered considerable interest in the scientific community owing to its biological activities, including the inhibition of DNA topoisomerase I and II, and the induction of apoptosis in cancer cells through the activation of p38 and JNK signaling pathways[1][2]. This document outlines a plausible synthetic strategy and provides detailed experimental protocols based on established methodologies for lignan synthesis.

Synthetic Strategy

The total synthesis of this compound can be approached through a convergent strategy involving the stereoselective construction of the 2,3-dimethyl-4-arylbutyl scaffold followed by the introduction of the second aromatic ring. A key step in many lignan syntheses is the oxidative coupling of phenolic precursors.

A plausible retrosynthetic analysis suggests disconnecting the molecule at the C4-C5 bond of the butyl chain, leading to two key synthons: a protected 3,4-dihydroxybenzaldehyde derivative (from piperonal) and a substituted propylarene derived from a suitable phenol. The stereocenters at C2 and C3 can be established using asymmetric methodologies such as Sharpless asymmetric dihydroxylation or Evans asymmetric alkylation.

Experimental Protocols

Protocol 1: Oxidative Coupling of Monolignols (A General Procedure)

This protocol describes a general method for the dimerization of monolignols, a key step in forming the lignan backbone, using an oxidative coupling reaction.

Materials:

  • (E)-Isoeugenol (or other suitable phenol precursor)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H2O2)

  • Manganese(III) acetate or chloride

  • Iodosylbenzene

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the monolignol precursor (e.g., (E)-isoeugenol) in a suitable solvent such as a phosphate buffer/acetone mixture.

  • Add horseradish peroxidase (HRP) to the solution.

  • Slowly add hydrogen peroxide (H2O2) dropwise to the reaction mixture with stirring at room temperature.

  • Alternatively, a metal-catalyzed oxidation can be performed using a catalyst like tetraphenylporphyrinato-manganese(III) acetate or chloride with an oxidant such as iodosylbenzene or H2O2[3].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the dimeric lignan.

Protocol 2: Asymmetric Dihydroxylation (Sharpless)

This protocol is a general procedure for creating the vicinal diol functionality with controlled stereochemistry, which is crucial for establishing the erythro configuration.

Materials:

  • Allylic precursor

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Dichloromethane

Procedure:

  • To a stirred solution of the allylic precursor in a 1:1 mixture of tert-butanol and water at 0 °C, add the appropriate AD-mix formulation (AD-mix-α or AD-mix-β for the desired enantiomer).

  • Add methanesulfonamide to the mixture.

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography.

Data Presentation

Table 1: Spectroscopic Data for this compound

Data Type Values
Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
¹H NMR (CDCl₃) Predicted shifts based on similar structures: δ 0.8-1.0 (m, 6H, 2 x CH₃), 1.5-1.9 (m, 2H, CH-CH), 2.4-2.8 (m, 4H, 2 x Ar-CH₂), 3.85 (s, 3H, OCH₃), 5.95 (s, 2H, O-CH₂-O), 6.6-6.9 (m, 6H, Ar-H).
¹³C NMR (CDCl₃) Predicted shifts based on similar structures: δ 15-20 (2 x CH₃), 35-45 (CH-CH and Ar-CH₂), 56.0 (OCH₃), 101.0 (O-CH₂-O), 108-148 (Ar-C).
Mass Spec (ESI) m/z 329.17 [M+H]⁺
IR (KBr) Predicted peaks: 3400-3500 cm⁻¹ (O-H), 2920-2980 cm⁻¹ (C-H aliphatic), 1600-1620 cm⁻¹ (C=C aromatic), 1230-1260 cm⁻¹ (C-O ether).

Note: The NMR and IR data are predicted based on the known structure and data for similar lignan compounds. Actual experimental data should be acquired for synthesized samples.

Biological Activity and Signaling Pathway

This compound exhibits its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II[2][4]. This inhibition leads to the accumulation of DNA strand breaks, triggering a DNA damage response. This, in turn, activates downstream signaling cascades, including the p38 and JNK MAP kinase pathways, ultimately leading to apoptosis[1][5].

Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis

erythro_Austrobailignan_6_pathway cluster_0 Cellular Effects erythro_austro This compound topoisomerase DNA Topoisomerase I/II erythro_austro->topoisomerase Inhibition dna_damage DNA Strand Breaks topoisomerase->dna_damage Leads to atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p38_jnk p38/JNK Activation chk1_chk2->p38_jnk apoptosis Apoptosis p38_jnk->apoptosis

Caption: Proposed signaling cascade of this compound.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_1 Synthesis and Characterization cluster_2 Biological Evaluation starting_materials Starting Materials (e.g., Eugenol, Piperonal) key_reactions Key Synthetic Steps (Oxidative Coupling, Asymmetric Synthesis) starting_materials->key_reactions purification Purification (Column Chromatography) key_reactions->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product This compound characterization->final_product cell_lines Cancer Cell Lines final_product->cell_lines cytotoxicity_assay Cytotoxicity Assays (MTT, etc.) cell_lines->cytotoxicity_assay topo_inhibition_assay Topoisomerase Inhibition Assays cell_lines->topo_inhibition_assay western_blot Western Blot Analysis (p-p38, p-JNK, Caspases) cell_lines->western_blot apoptosis_assay Apoptosis Assays (Annexin V, etc.) cell_lines->apoptosis_assay biological_activity Biological Activity Data cytotoxicity_assay->biological_activity topo_inhibition_assay->biological_activity western_blot->biological_activity apoptosis_assay->biological_activity

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The total synthesis of this compound represents a challenging yet rewarding endeavor for synthetic chemists. The protocols and data provided in these application notes offer a solid foundation for researchers to embark on the synthesis of this promising bioactive molecule and its analogs. Further studies to elucidate the detailed mechanism of action and to optimize its pharmacological properties are warranted and will be facilitated by the synthetic accessibility of this compound class.

References

Application Note: Analytical Techniques for the Quantification of erythro-Austrobailignan-6 in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythro-Austrobailignan-6 is a lignan compound isolated from plants such as Myristica fragrans (nutmeg).[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse pharmacological activities, including antifungal, anti-inflammatory, and cytotoxic properties.[1][2] As research into the therapeutic potential of this compound progresses, the need for accurate and robust analytical methods for its quantification in complex plant extracts becomes crucial for quality control, standardization, and pharmacological studies.

This document provides detailed protocols and application notes for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction Protocol

The efficient extraction of lignans from the plant matrix is a critical first step for accurate quantification. Common methods include Soxhlet, reflux, and ultrasound-assisted extraction using polar organic solvents.[3] A generalized protocol for ultrasound-assisted extraction is provided below, which is often favored for its efficiency and reduced thermal degradation of analytes.

Objective: To extract lignans, including this compound, from a dried plant matrix.

Materials:

  • Dried and powdered plant material (e.g., seeds of Myristica fragrans)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water (v/v). The addition of 5-10% water can improve the extraction of polar lignans by enhancing solvent penetration into the plant matrix.[3]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature. Extraction times can be optimized and may range from 30 to 120 minutes depending on the matrix.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-5 on the remaining plant pellet and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Analytical Methodologies

HPLC is a robust technique for the quantification of lignans.[4] Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides excellent selectivity and sensitivity.

HPLC-PDA Protocol

This method is suitable for routine quantification when reference standards are available and the sample matrix is not overly complex.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Lignans typically absorb in this region)

LC-MS/MS Protocol

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[3] This technique is particularly useful for identifying and quantifying compounds at very low concentrations.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[5]

Chromatographic Conditions (UFLC):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-11 min: 95% B

    • 11.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 2.0 kV[6]

  • Source Temperature: 120 °C[6]

  • Desolvation Temperature: 500 °C[6]

  • Cone Gas Flow: 50 L/h[6]

  • Desolvation Gas Flow: 1000 L/h[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Data Presentation: Method Validation Summary

Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable. Key validation parameters are summarized below. The values provided are representative for lignan analysis based on published data.[3][7][8][9]

ParameterHPLC-PDA MethodLC-MS/MS Method
Linearity Range (µg/mL) 1 - 5000.01 - 0.5
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.7 µg/mL~0.04 µ g/100g
Limit of Quantification (LOQ) ~2.2 µg/mL~0.13 µ g/100g
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 95 - 105%93 - 98%

Visualizations: Workflows and Diagrams

Visual diagrams help in understanding the overall experimental process and the relationships between different analytical strategies.

G Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing plant Plant Material (e.g., Nutmeg Seeds) powder Grinding & Homogenization plant->powder extract Ultrasound-Assisted Extraction (80% Methanol) powder->extract centrifuge Centrifugation & Filtration extract->centrifuge hplc HPLC-PDA Analysis (Routine Quantification) centrifuge->hplc Inject lcms LC-MS/MS Analysis (High Sensitivity/Confirmation) centrifuge->lcms Inject process Chromatogram Integration & Peak Area Calculation hplc->process lcms->process quant Quantification using Calibration Curve process->quant

Caption: Workflow for the extraction and quantification of this compound.

G Logical Relationship of Analytical Techniques TLC TLC (Thin Layer Chromatography) HPLC HPLC-PDA (High-Performance Liquid Chromatography) TLC->HPLC Qualitative Screening, Method Development LCMS LC-MS/MS (Liquid Chromatography-Tandem MS) HPLC->LCMS Requires Higher Sensitivity & Confirmation GCMS GC-MS (For volatile or derivatized lignans)

Caption: Relationship between chromatographic techniques for lignan analysis.

References

Application Notes & Protocols: In Vitro Antifungal Assays for erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro antifungal susceptibility tests for erythro-Austrobailignan-6, a lignan isolated from Myristica fragrans (nutmeg) seeds. This document outlines standardized protocols for determining the compound's efficacy against various fungal pathogens, presenting key data from existing literature, and visualizing experimental workflows.

Introduction

This compound (EA6) is a natural compound that has demonstrated notable in vitro and in vivo antifungal properties against several plant pathogenic fungi[1]. To further characterize its potential as a novel antifungal agent, standardized and reproducible in vitro assays are essential. These assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), which measure the lowest concentration of a drug that inhibits fungal growth or kills the fungus, respectively[2][3]. The protocols detailed below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for natural product screening[2][4][5].

Data Presentation: Antifungal Activity of Lignans from Myristica fragrans

The following table summarizes the in vitro antifungal activity of this compound (EA6) and two other related lignans, meso-dihydroguaiaretic acid (MDA) and nectandrin-B (NB), against a panel of plant pathogenic fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in μg/mL.

Fungal SpeciesThis compound (EA6) MIC (μg/mL)meso-dihydroguaiaretic acid (MDA) MIC (μg/mL)nectandrin-B (NB) MIC (μg/mL)
Alternaria alternata102510
Colletotrichum coccodes102510
Colletotrichum gloeosporioides105025
Magnaporthe grisea102525
Botrytis cinerea>100>100>100
Phytophthora infestans>100>10050
Pythium ultimum>100>100>100
Blumeria graminis50>10050
Puccinia recondita255025
Rhizoctonia solani>1005050
Data sourced from Cho et al., 2007[1].

Experimental Protocols & Workflows

The following section provides detailed, step-by-step protocols for the most common in vitro antifungal assays.

Overall Experimental Workflow

The general workflow for assessing the antifungal activity of a novel compound like this compound involves initial screening followed by quantitative determination of inhibitory and fungicidal concentrations.

G Overall Antifungal Assay Workflow prep Prepare this compound Stock Solution (e.g., in DMSO) mic_assay Perform Broth Microdilution Assay (96-Well Plate) prep->mic_assay disk_assay Perform Disk Diffusion Assay prep->disk_assay inoculum Prepare Fungal Inoculum (e.g., Candida, Aspergillus) Standardize to 0.5 McFarland inoculum->mic_assay inoculum->disk_assay incubate Incubate at 35-37°C (24-72 hours) mic_assay->incubate disk_assay->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic read_zone Measure Zone of Inhibition (mm) incubate->read_zone mfc_assay Perform MFC Assay (Subculture from clear wells) read_mic->mfc_assay incubate_mfc Incubate Agar Plates (24-48 hours) mfc_assay->incubate_mfc read_mfc Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc G Broth Microdilution Protocol Workflow plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control dilute Perform Serial Dilution: Transfer 100µL from Well 1 -> Well 2 -> ... -> Well 10 plate->dilute start Add 200µL of 2x Drug to Well 1. Add 100µL of Media to Wells 2-12. inoculate Add 100µL of Fungal Inoculum to Wells 1-11 dilute->inoculate incubate Incubate Plate 35°C for 24-48h inoculate->incubate read Read MIC Endpoint incubate->read G Common Fungal Cellular Targets for Antifungals cluster_cell Fungal Cell cell_wall Cell Wall (β-glucans, chitin) cell_membrane Cell Membrane (Ergosterol) nucleus Nucleus (DNA/RNA Synthesis) echinocandins Echinocandins (e.g., Caspofungin) Inhibit β-1,3-glucan synthesis echinocandins->cell_wall Target polyenes Polyenes (e.g., Amphotericin B) Bind to ergosterol, form pores polyenes->cell_membrane Target azoles Azoles (e.g., Fluconazole) Inhibit ergosterol synthesis azoles->cell_membrane Target flucytosine Flucytosine Inhibits DNA and RNA synthesis flucytosine->nucleus Target

References

Application Notes and Protocols for In Vivo Testing of erythro-Austrobailignan-6 Against Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of phytopathology, natural product chemistry, and agrochemical development.

Introduction: Erythro-Austrobailignan-6 (EA6) is a lignan isolated from the seeds of Myristica fragrans (nutmeg).[1] Lignans are a class of polyphenols known for various biological activities, including antimicrobial properties.[2] Recent studies have demonstrated the potential of EA6 as a natural antifungal agent for controlling diseases in plants.[1] This document provides a summary of its in vivo antifungal activity and detailed protocols for its extraction, isolation, and testing against key plant pathogenic fungi.

Application Notes

Antifungal Activity Spectrum

This compound has demonstrated significant in vivo efficacy in controlling a range of economically important plant diseases. Unlike in vitro tests which measure direct inhibition in a controlled environment, in vivo assays confirm the compound's effectiveness on live, host plants, providing a more accurate assessment of its potential as a practical fungicide.[3][4] The activity of EA6 is summarized below.

Table 1: Summary of In Vivo Antifungal Efficacy of this compound

Target DiseasePathogenHost PlantEfficacy LevelCitation
Rice BlastMagnaporthe griseaRice (Oryza sativa)Effectively Suppressed[1]
Wheat Leaf RustPuccinia reconditaWheat (Triticum aestivum)Effectively Suppressed[1]
Barley Powdery MildewBlumeria graminis f. sp. hordeiBarley (Hordeum sativum)Highly Active[1]

Note: Efficacy levels are based on qualitative descriptions from the cited literature.[1]

Mechanism of Action (Postulated)

While the precise signaling pathway for this compound is not detailed in the provided literature, the antifungal mechanisms of plant-derived polyphenols like lignans often involve multiple modes of action.[2][5] These can include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, interference with metabolic processes, and induction of reactive oxygen species (ROS) that damage cellular components.[5][6] The broad efficacy of EA6 against different types of fungi suggests a potentially robust and multi-targeted mechanism.

cluster_EA6 This compound (EA6) cluster_Fungi Plant Pathogenic Fungi EA6 EA6 RB Rice Blast (M. grisea) EA6->RB Suppresses WLR Wheat Leaf Rust (P. recondita) EA6->WLR Suppresses BPM Barley Powdery Mildew (B. graminis) EA6->BPM Highly Active Against

Caption: Logical diagram of EA6's activity spectrum.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Myristica fragrans

This protocol outlines the steps for obtaining purified EA6 from nutmeg seeds, based on the successful isolation methods reported for lignans from this source.[1]

1. Material Preparation:

  • Obtain dried seeds of Myristica fragrans.

  • Grind the seeds into a fine powder using a mechanical mill.

2. Methanol Extraction:

  • Submerge the seed powder in methanol (e.g., 1 kg of powder in 5 L of methanol).

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the mixture to separate the methanol extract from the solid seed residue.

  • Concentrate the methanol extract under vacuum using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Subject the crude methanol extract to silica gel column chromatography.[7]

  • Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the methanol concentration.[7]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing lignans.

  • Pool the lignan-rich fractions and concentrate them.

  • Further purify the pooled fractions using techniques like Sephadex LH-20 chromatography or semi-preparative HPLC to isolate pure this compound.[7][8]

4. Structure Confirmation:

  • Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

start Dried Myristica fragrans Seeds grind Grinding start->grind powder Seed Powder grind->powder extract Methanol Extraction powder->extract crude Crude Methanol Extract extract->crude silica Silica Gel Chromatography crude->silica lignans Lignan-Rich Fractions silica->lignans purify HPLC / Sephadex LH-20 lignans->purify end Purified this compound purify->end

Caption: Workflow for EA6 extraction and purification.

Protocol 2: In Vivo Antifungal Assay on Whole Plants

This protocol provides a generalized method for testing the efficacy of EA6 against fungal pathogens on host plants under controlled conditions.[3][4]

1. Plant Cultivation:

  • Cultivate host plants (e.g., rice, wheat, barley) in pots containing sterile soil.

  • Grow plants in a controlled environment chamber with appropriate temperature, humidity, and photoperiod (e.g., 25°C, 16h light/8h dark).[9]

  • Use plants at a susceptible growth stage for inoculation (e.g., two-leaf stage for rice).

2. Preparation of Test Solution and Inoculum:

  • Test Solution: Dissolve purified EA6 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute with sterile distilled water containing a surfactant (e.g., 0.05% Tween 20) to the desired test concentration (e.g., 100 µg/mL). Prepare a control solution containing only the solvent and surfactant.

  • Fungal Inoculum: Prepare a spore suspension of the target fungus (M. grisea, P. recondita, or B. graminis) in sterile water, adjusting the concentration to a standard level (e.g., 1 x 10^6 spores/mL).

3. Treatment and Inoculation:

  • Divide the plants into treatment and control groups (minimum of three replicates per group).

  • Spray the leaves of the treatment group with the EA6 solution until runoff.

  • Spray the control group with the control solution.

  • Allow the plants to air-dry for approximately 24 hours.

  • Inoculate both groups by spraying them with the fungal spore suspension.

4. Incubation and Disease Assessment:

  • Place the inoculated plants in a high-humidity chamber for 24 hours to promote infection.[9]

  • Transfer the plants back to the growth chamber and maintain for 3-7 days, allowing disease symptoms to develop.[4][9]

  • Assess disease severity by measuring the percentage of leaf area covered by lesions or mildew.

  • Calculate the disease control value using the formula:

    • % Control = 100 * [(A - B) / A]

    • Where A is the average disease severity in the control group and B is the average disease severity in the treatment group.[4]

5. Data Analysis:

  • Analyze the data statistically (e.g., using a t-test or ANOVA) to determine if the observed disease control is significant.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase p1 Cultivate Host Plants p2 Prepare EA6 Solution & Fungal Inoculum t1 Spray Plants: Group A (EA6), Group B (Control) p2->t1 t2 Air Dry (24h) t1->t2 t3 Inoculate All Plants with Fungal Pathogen t2->t3 a1 Incubate (3-7 days) t3->a1 a2 Assess Disease Severity a1->a2 a3 Calculate % Control Value & Analyze Data a2->a3

Caption: General workflow for the in vivo antifungal assay.

References

Application of erythro-Austrobailignan-6 as a Natural Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

erythro-Austrobailignan-6 is a lignan compound that has demonstrated significant potential as a natural fungicide for agricultural applications. Isolated from plants such as Myristica fragrans, this compound exhibits potent antifungal activity against a range of economically important plant pathogens. Its natural origin presents a promising avenue for the development of more sustainable and environmentally benign crop protection strategies. These application notes provide a comprehensive overview of the antifungal properties of this compound, detailed protocols for its study, and a hypothesized mechanism of action to guide further research and development.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against several key plant pathogenic fungi. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of its activity.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesCommon Disease CausedMIC (µg/mL)
Alternaria alternataLeaf spot, blight10
Colletotrichum coccodesAnthracnose25
Colletotrichum gloeosporioidesAnthracnose50
Magnaporthe griseaRice Blast10

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Antifungal Activity of this compound

Plant DiseasePathogenHost PlantApplication Concentration (µg/mL)Disease Control (%)
Rice BlastMagnaporthe griseaRice25092
Wheat Leaf RustPuccinia triticinaWheat25085
Barley Powdery MildewBlumeria graminis f. sp. hordeiBarley25095
Tomato Late BlightPhytophthora infestansTomato25078

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, purification, and evaluation of the antifungal activity of this compound.

Protocol 1: Isolation and Purification of this compound from Myristica fragrans

This protocol describes a general procedure for the extraction and purification of this compound from the seeds of Myristica fragrans (nutmeg).

1. Extraction: a. Air-dry and grind the seeds of Myristica fragrans into a fine powder. b. Macerate the powdered seeds in methanol (MeOH) at a 1:10 (w/v) ratio for 48 hours at room temperature. c. Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning: a. Suspend the crude methanol extract in a mixture of n-hexane and water (1:1, v/v) and shake vigorously in a separatory funnel. b. Allow the layers to separate and collect the n-hexane fraction. Repeat this partitioning step three times. c. Concentrate the n-hexane fraction to dryness to yield the n-hexane soluble fraction.

3. Silica Gel Column Chromatography: a. Prepare a silica gel (70-230 mesh) column packed in n-hexane. b. Dissolve the n-hexane soluble fraction in a minimal amount of n-hexane and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity with EtOAc. d. Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a n-hexane:EtOAc (8:2, v/v) solvent system and visualization under UV light (254 nm). e. Pool the fractions containing the compound of interest based on the TLC profile.

4. High-Performance Liquid Chromatography (HPLC) Purification: a. Further purify the pooled fractions by preparative HPLC. b. Use a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water. c. Monitor the elution at 280 nm and collect the peak corresponding to this compound. d. Confirm the purity and identity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various plant pathogenic fungi using a broth microdilution method.

1. Fungal Inoculum Preparation: a. Culture the fungal isolates on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days. b. Prepare a spore suspension by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. e. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

2. Broth Microdilution Assay: a. Perform the assay in sterile 96-well microtiter plates. b. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). c. Serially dilute the stock solution in Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 1 to 100 µg/mL. The final DMSO concentration should not exceed 1% (v/v). d. Add 100 µL of each concentration to the wells of the microtiter plate. e. Add 100 µL of the fungal spore suspension to each well. f. Include a positive control (a commercial fungicide) and a negative control (PDB with 1% DMSO). g. Incubate the plates at 25°C for 48-72 hours. h. Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 3: In Vivo Antifungal Assay on Whole Plants

This protocol describes the evaluation of the protective effect of this compound against fungal infection on host plants.

1. Plant Cultivation: a. Grow the host plants (e.g., rice, wheat, barley, tomato) in pots under greenhouse conditions (25-28°C, 16/8 h light/dark cycle) until they reach the appropriate growth stage for infection (e.g., 3-4 leaf stage for cereals).

2. Compound Application: a. Prepare a solution of this compound at the desired concentration (e.g., 250 µg/mL) in a suitable solvent containing a surfactant (e.g., 0.05% Tween 20) to ensure even coverage. b. Spray the plant foliage with the solution until runoff. c. As a control, spray a separate group of plants with the solvent and surfactant solution only.

3. Fungal Inoculation: a. Twenty-four hours after the compound application, inoculate the plants with a spore suspension of the target pathogen (e.g., Magnaporthe grisea for rice blast) at a concentration of 1 x 10⁶ spores/mL. b. Place the inoculated plants in a high-humidity chamber (>90% relative humidity) for 24 hours to promote infection. c. Move the plants back to the greenhouse for disease development.

4. Disease Assessment: a. After 5-7 days, assess the disease severity by counting the number of lesions or by using a disease rating scale. b. Calculate the percentage of disease control using the formula: Disease Control (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Mandatory Visualizations

Hypothesized Signaling Pathway of Antifungal Action

The precise molecular mechanism of action for this compound is still under investigation. However, based on the known effects of other lignans and natural antifungal compounds, a plausible hypothesis is that it induces cell wall or membrane stress in the fungal pathogen. This stress, in turn, is proposed to activate the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi.

cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Induces Mid2_Wsc1 Mid2/Wsc1 (Stress Sensors) Cell Wall Stress->Mid2_Wsc1 Activates Rho1 Rho1 Mid2_Wsc1->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Mkc1 Mkc1 (MAPK) Mkk1_2->Mkc1 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Mkc1->Rlm1 Phosphorylates Gene Expression Cell Wall Synthesis Gene Expression Rlm1->Gene Expression Upregulates

Caption: Hypothesized activation of the fungal Cell Wall Integrity (CWI) pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the evaluation of this compound as a natural fungicide.

Start Start Plant_Material Plant Material (Myristica fragrans seeds) Start->Plant_Material Extraction Extraction with Methanol Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound In_Vitro_Assay In Vitro Antifungal Assay (MIC Determination) Pure_Compound->In_Vitro_Assay In_Vivo_Assay In Vivo Antifungal Assay (Whole Plant) Pure_Compound->In_Vivo_Assay Data_Analysis Data Analysis and Efficacy Evaluation In_Vitro_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis End End Data_Analysis->End

Caption: Overall experimental workflow for the evaluation of this compound.

Formulation of Erythro-Austrobailignan-6 for Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-Austrobailignan-6, a lignan found in plants such as Myristica fragrans (nutmeg), has demonstrated notable biological activities, including antifungal and anti-inflammatory properties.[1][2] Proper formulation is critical for obtaining reliable and reproducible results in experimental studies. Due to its hydrophobic nature, careful consideration must be given to the selection of solvents and vehicles to ensure adequate solubility and bioavailability for both in vitro and in vivo applications. This document provides detailed protocols for the preparation of this compound formulations for experimental use and summarizes relevant quantitative data from studies on Myristica fragrans extracts.

Data Presentation

The following tables summarize the bioactivity of ethanolic extracts from Myristica fragrans, the plant source of this compound. Note that these values represent the activity of a complex extract and not the purified compound.

Table 1: Anti-inflammatory and Anti-allergic Activities of Myristica fragrans Ethanolic Extracts [2]

Extract SourceAnti-inflammatory Activity (IC₅₀, µg/mL)Anti-allergic Activity (IC₅₀, µg/mL)
WoodHigh (Specific value not provided)13.29 ± 0.28
NutmegLess Active20.90 ± 1.03
MaceLess Active12.95 ± 0.89

Table 2: Antioxidant Activity of Myristica fragrans Ethanolic Extracts [2]

Extract SourceAntioxidant Activity (IC₅₀, µg/mL)
Wood71.830 ± 1.33
Nutmeg21.164 ± 1.03
Mace28.897 ± 0.39

Experimental Protocols

Formulation for In Vitro Studies (e.g., Cell-Based Assays)

Lignans are generally lipophilic, necessitating the use of an organic solvent to prepare a stock solution.[3] Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and compatibility with cell culture at low final concentrations.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound (MW: 328.4 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 304.5 µL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application in Cell Culture:

    • For cell-based assays, dilute the DMSO stock solution in the cell culture medium to the desired final concentration.[4]

    • Crucially, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired working concentrations.[6]

Formulation for In Vivo Studies (e.g., Oral Administration in Rodents)

For oral administration in animal models, the compound must be formulated in a vehicle that is well-tolerated and promotes absorption. As lignans are hydrophobic, an aqueous suspension using a suspending agent or an oil-based vehicle is recommended.

Protocol: Preparation of an Oral Suspension (e.g., in 0.5% CMC)

  • Materials:

    • This compound

    • Carboxymethylcellulose sodium (CMC)

    • Sterile water

    • Mortar and pestle or homogenizer

  • Procedure:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

    • Weigh the required amount of the compound.

    • If necessary, grind the compound to a fine powder using a mortar and pestle.

    • Add a small amount of the 0.5% CMC vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.

    • Administer the suspension via oral gavage. Always include a vehicle control group in the study design.[7][8]

Visualization of Potential Mechanisms

Signaling Pathways

This compound, as a component of Myristica fragrans extracts, is implicated in anti-inflammatory responses.[1] A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation EAB6 This compound EAB6->MAPK inhibits EAB6->IKK inhibits ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->ProInflammatory

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing and testing this compound in an in vitro anti-inflammatory assay.

G cluster_prep Formulation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh E-A-6 dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve prepare_wd Prepare Working Dilutions in Culture Medium dissolve->prepare_wd seed_cells Seed Macrophages (e.g., RAW 264.7) treat Pre-treat cells with E-A-6 seed_cells->treat prepare_wd->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure NO, Cytokines (e.g., Griess, ELISA) collect->measure calc Calculate IC50 measure->calc

Caption: Workflow for in vitro anti-inflammatory activity testing.

References

Troubleshooting & Optimization

Overcoming low yield in the extraction of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of erythro-Austrobailignan-6, a bioactive lignan found in Myristica fragrans (nutmeg).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a lignan compound isolated from the seeds of Myristica fragrans.[1] Lignans as a class of compounds are of significant interest due to their potential pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Specifically, this compound and related compounds from nutmeg have demonstrated antifungal and anti-inflammatory properties.[1][3]

Q2: What is the primary plant source for extracting this compound?

A2: The primary source for the isolation of this compound is the seeds of Myristica fragrans, commonly known as nutmeg.[1]

Q3: What are the general steps involved in the extraction and isolation of this compound?

A3: The general workflow for extracting this compound involves:

  • Sample Preparation: Grinding the dried seeds of Myristica fragrans to a fine powder to increase the surface area for extraction.

  • Extraction: Utilizing a suitable solvent and extraction technique to draw out the lignans from the plant matrix.

  • Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract to remove the solvent.

  • Purification: Employing chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate this compound from other co-extracted compounds.

Q4: What are the most common solvents used for the extraction of lignans from Myristica fragrans?

A4: Methanol and ethanol, often in aqueous mixtures (e.g., 70-100% alcohol), are the most commonly used solvents for lignan extraction.[1] Methanol has been specifically used in the successful isolation of this compound.[1] The choice of solvent depends on the polarity of the target lignan.

Troubleshooting Guide for Low Yield

Low yield is a common challenge in the extraction of natural products. This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low overall extract yield Inefficient cell wall disruption.Ensure the nutmeg seeds are ground to a fine, consistent powder. Consider pre-treatment methods like freeze-drying to make the material more brittle.
Inappropriate solvent choice.This compound is a moderately polar lignan. While methanol is effective, consider testing different concentrations of aqueous methanol or ethanol (e.g., 70%, 80%, 95%) to optimize solubility and extraction.
Insufficient extraction time or temperature.Increase the extraction time or temperature within reasonable limits. For maceration, allow for at least 24-48 hours with agitation. For methods like Soxhlet or UAE, optimize the duration based on literature or preliminary experiments. Be cautious of excessive heat which can degrade the compound.
Poor solvent-to-sample ratio.A low solvent-to-sample ratio can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).
Low purity of this compound in the crude extract Co-extraction of other compounds.Nutmeg contains a high percentage of fixed oils and other non-polar compounds. A pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can defat the material, leading to a cleaner subsequent extraction of lignans with a polar solvent.
Ineffective purification strategy.A single purification step may be insufficient. Employ sequential chromatographic techniques. For instance, an initial separation on a silica gel column followed by further purification using preparative HPLC can yield a highly pure compound.
Degradation of this compound Exposure to high temperatures.While lignans are relatively heat-stable, prolonged exposure to high temperatures can lead to degradation. Use the lowest effective temperature for extraction and solvent removal (e.g., rotary evaporation under reduced pressure at 40-50°C).
Exposure to light or oxygen.Phenolic compounds can be sensitive to light and oxidation.[4][5] Store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures.
Inappropriate pH.Extreme pH conditions can lead to the degradation of lignans. It is generally advisable to work under neutral or slightly acidic conditions unless a specific hydrolysis step is intended.

Experimental Protocols

Protocol 1: Methanol Maceration for Isolation of this compound

This protocol is based on the successful isolation of this compound from Myristica fragrans seeds.

  • Sample Preparation:

    • Obtain dried seeds of Myristica fragrans.

    • Grind the seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh the powdered nutmeg (e.g., 1 kg).

    • Macerate the powder in methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through filter paper to separate the solid residue from the methanol extract.

    • Repeat the maceration of the residue with fresh methanol two more times to ensure complete extraction.

    • Combine the methanol extracts.

  • Concentration:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Purification (Illustrative):

    • The crude extract is then subjected to a series of chromatographic separations. This may involve:

      • Solvent-solvent partitioning (e.g., between n-hexane and methanol) to remove non-polar compounds.

      • Column chromatography on silica gel using a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions.

      • Further purification of the fractions containing the target compound by preparative HPLC on a C18 column.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Nutmeg Oleoresin

While not specific to this compound, this protocol for total oleoresin (which contains lignans) from nutmeg demonstrates a more rapid extraction method.

  • Sample Preparation:

    • Grind dried nutmeg seeds to a fine powder.

  • Extraction:

    • Place a known amount of nutmeg powder (e.g., 20 g) in an extraction vessel.

    • Add absolute ethanol at a 1:4 (w/v) sample-to-solvent ratio.[6]

    • Submerge the vessel in an ultrasonic bath.

    • Apply ultrasound at a specified power (e.g., 40% of maximal output) for a set duration (e.g., 10 minutes).[6]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue.

    • Concentrate the ethanol extract using a rotary evaporator at 40°C to yield the oleoresin.[6]

Quantitative Data

Specific yield data for this compound is not widely reported in the literature. However, the following table provides data on the yield of total oleoresin from Myristica fragrans, which contains the lignan fraction.

Extraction MethodSolventSample:Solvent Ratio (w/v)DurationYield (%)Reference
MacerationAbsolute Ethanol1:43 days9.63[6]
Ultrasound-Assisted Extraction (UAE)Absolute Ethanol1:410 minutes8.26[7]

Note: The yield of the specific compound, this compound, will be a fraction of the total oleoresin yield and will depend on the subsequent purification steps.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification start Dried Myristica fragrans Seeds grinding Grinding start->grinding powder Nutmeg Powder grinding->powder extraction_process Maceration or UAE powder->extraction_process solvent Methanol/Ethanol solvent->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Lignan Extract concentration->crude_extract chromatography Column Chromatography / HPLC crude_extract->chromatography pure_compound This compound chromatography->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Problem Area cluster_solutions_yield Solutions for Low Crude Yield cluster_solutions_purity Solutions for Low Purity start Low Yield of this compound low_crude_yield Low Crude Extract Yield? start->low_crude_yield low_purity Low Purity in Crude Extract? start->low_purity optimize_prep Optimize Sample Prep (Grinding) low_crude_yield->optimize_prep Yes optimize_solvent Optimize Solvent System low_crude_yield->optimize_solvent Yes optimize_params Optimize Time/Temp/Ratio low_crude_yield->optimize_params Yes defatting Add Defatting Step (n-hexane) low_purity->defatting Yes improve_purification Improve Chromatographic Separation low_purity->improve_purification Yes

Caption: Troubleshooting logic for addressing low yield in this compound extraction.

References

Challenges in the purification of erythro-Austrobailignan-6 from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of erythro-Austrobailignan-6 from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.This compound is soluble in various organic solvents.[1] For initial extraction from plant material like Myristica fragrans, consider using methanol or ethanol, as these have been successfully used for isolating similar lignans.[2][3] Sequential extraction with a non-polar solvent followed by a more polar solvent like acetone or ethanol can also be effective.[4]
Incomplete extraction.
Poor Separation in Column Chromatography Inappropriate stationary phase.Silica gel is a commonly used and effective stationary phase for the separation of lignans.[2]
Improper mobile phase.A gradient elution is often necessary for good separation. Start with a non-polar solvent like n-hexane or cyclohexane and gradually increase the polarity by adding ethyl acetate or acetone.[2][5]
Co-eluting impurities.Other lignans and neolignans with similar polarities are likely to co-elute.[2][6] If column chromatography alone is insufficient, consider subsequent purification steps like preparative TLC or HPLC.
Compound Degradation Exposure to high temperatures or harsh pH.While lignans are relatively heat-stable, prolonged exposure to high temperatures during solvent evaporation should be avoided.[7] Use a rotary evaporator at a moderate temperature. Avoid strong acids or bases unless hydrolysis of glycosidic forms is intended.
Difficulty in Isolating Pure this compound Presence of isomeric impurities.Isomers can be particularly challenging to separate. High-resolution techniques like preparative HPLC with a suitable column (e.g., reversed-phase C18) may be required for final purification.
Oily nature of the purified fraction.This compound is described as an oil, which can make handling and crystallization difficult.[1] If a solid form is desired for characterization, consider attempting crystallization from various solvent systems or co-crystallization.
Inaccurate Identification of the Compound Lack of appropriate analytical techniques.Use a combination of analytical methods for unambiguous identification. This should include TLC for initial screening, and spectroscopic methods such as NMR and mass spectrometry for structural elucidation.[2] HPLC is suitable for assessing purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating this compound?

A1: The seeds of Myristica fragrans (nutmeg) are a known source of this compound and other lignans.[2][3]

Q2: Which solvents are best for dissolving this compound?

A2: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q3: Can I use Thin Layer Chromatography (TLC) for more than just monitoring the purification?

A3: Yes, preparative TLC can be a cost-effective method for the purification of lignans from column chromatography fractions that contain impurities.

Q4: What are some typical conditions for HPLC analysis of this compound?

A4: While a specific protocol for this compound is not detailed in the provided results, a general approach for lignan analysis involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a gradient elution.

Q5: Are there any known safety precautions I should take when working with this compound?

A5: While specific toxicity data for the pure compound is not available in the search results, it is good laboratory practice to handle all purified natural products with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Extraction of Crude Lignan Mixture from Myristica fragrans
  • Grinding: Grind dried seeds of Myristica fragrans into a fine powder.

  • Extraction: Macerate the powdered seeds in methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of 1:10 (w/v).

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Protocol 2: Silica Gel Column Chromatography for Partial Purification
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling: Combine the fractions containing the target compound based on the TLC analysis.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Sample Preparation: Dissolve the partially purified fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 280 nm for lignans).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Visualizations

experimental_workflow start Start: Dried Myristica fragrans seeds grinding Grinding start->grinding extraction Methanol Extraction grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Lignan Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection partially_purified Partially Purified Fractions fraction_collection->partially_purified prep_hplc Preparative HPLC (Reversed-phase C18) partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation degradation Compound Degradation start->degradation inefficient_extraction Inefficient Extraction? low_yield->inefficient_extraction improper_chromatography Improper Chromatography? poor_separation->improper_chromatography harsh_conditions Harsh Conditions? degradation->harsh_conditions optimize_solvent Optimize Solvent/Method inefficient_extraction->optimize_solvent optimize_column Optimize Stationary/Mobile Phase improper_chromatography->optimize_column further_purification Consider Preparative TLC/HPLC improper_chromatography->further_purification control_temp_ph Control Temperature and pH harsh_conditions->control_temp_ph

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of erythro-Austrobailignan-6 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of erythro-Austrobailignan-6 isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation of this compound isomers.

Issue: Co-elution or Poor Resolution of Isomer Peaks

When the this compound isomers are not adequately separated, appearing as a single peak or heavily overlapping peaks, several parameters can be adjusted.

  • Solution 1: Modify the Mobile Phase Composition. The organic modifier content significantly impacts the retention and selectivity of lignan diastereomers. Adjusting the ratio of the organic solvent (methanol or acetonitrile) to water can improve separation. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may enhance resolution.

  • Solution 2: Adjust the Column Temperature. Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1][2] Experiment with temperatures in the range of 25-40°C. Lower temperatures can sometimes improve the separation of diastereomers.[3]

  • Solution 3: Change the Organic Modifier. Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation for dibenzocyclooctadiene lignans.

  • Solution 4: Evaluate a Different Stationary Phase. If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column. For more challenging separations, a chiral stationary phase (CSP) might be necessary, even for diastereomers.[4] Normal-phase HPLC on a silica or cyano-bonded column can also provide different selectivity for lipophilic isomers.[3][5]

Issue: Peak Tailing

Peak tailing can compromise peak integration and quantification.

  • Solution 1: Adjust Mobile Phase pH. For compounds with acidic or basic functional groups, operating at a pH that ensures they are in a single ionic form can reduce tailing. While this compound is not strongly acidic or basic, residual silanol groups on the silica support of the column can cause tailing. Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress this interaction.

  • Solution 2: Use a High-Purity Silica Column. Modern, high-purity silica columns have fewer residual silanol groups, which minimizes peak tailing for a wide range of compounds.

  • Solution 3: Lower Sample Concentration. Injecting a lower concentration of the sample can sometimes mitigate peak tailing caused by mass overload.

Issue: Peak Splitting or Shoulder Peaks

Split or shoulder peaks can indicate a few potential problems with the HPLC system or the method itself.

  • Solution 1: Ensure Proper Sample Dissolution. Dissolve the sample in the initial mobile phase composition to avoid peak distortion due to solvent mismatch.

  • Solution 2: Check for Column Contamination or Voids. A blocked frit or a void at the head of the column can cause peak splitting. Back-flushing the column or replacing it may be necessary.

  • Solution 3: Investigate Co-eluting Impurities. A shoulder peak may be an impurity that is not fully resolved from the main isomer peak. Further method optimization, as described for co-elution, may be required.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for the HPLC separation of this compound isomers?

A1: Based on methods for structurally similar dibenzocyclooctadiene lignans found in Schisandra chinensis, a good starting point for method development would be a reversed-phase separation on a C18 column.[6][7][8][9][10][11][12]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Start with 60% B, increase to 80% B over 30-40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230-255 nm

Q2: Should I use normal-phase or reversed-phase HPLC?

A2: For lignans of medium polarity, reversed-phase HPLC is generally the preferred method.[3] However, for more lipophilic lignans or when reversed-phase fails to provide adequate separation of isomers, normal-phase HPLC can be a valuable alternative.[3][5]

Q3: How does temperature affect the separation of these isomers?

A3: Temperature influences both retention time and selectivity.[1][2] For some isomeric pairs, a change in temperature can significantly alter the separation factor. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) during method development. In some cases, lower temperatures can improve the resolution of diastereomers.[3]

Q4: What kind of sample preparation is required?

A4: For analysis of pure compounds, dissolving the sample in the initial mobile phase or a compatible solvent like methanol is usually sufficient. For extracts from natural products, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.

Q5: What detection wavelength is optimal for this compound?

A5: Lignans of the dibenzocyclooctadiene type, such as those from Schisandra, typically exhibit strong UV absorbance in the range of 230-255 nm.[10] A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Isomer Separation

  • Sample Preparation: Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in methanol. Dilute with the initial mobile phase to a working concentration of 10-50 µg/mL.

  • HPLC System and Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% (v/v) formic acid in water

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-35 min: 60-80% B (linear gradient)

      • 35-40 min: 80% B (isocratic)

      • 40.1-45 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peaks for the isomers and calculate the resolution between them. A resolution of >1.5 is considered baseline separation.

Protocol 2: Normal-Phase HPLC for Alternative Selectivity

  • Sample Preparation: Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a non-polar solvent like hexane or a mixture of hexane and isopropanol. Dilute as needed.

  • HPLC System and Conditions:

    • Column: Silica or Cyano-propyl (4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: As described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Start: Isomer Separation Issue Problem Identify Problem Start->Problem CoElution Co-elution / Poor Resolution Problem->CoElution Poor Separation PeakTailing Peak Tailing Problem->PeakTailing Asymmetric Peaks PeakSplitting Peak Splitting / Shoulders Problem->PeakSplitting Distorted Peaks Sol_CoElution1 Adjust Mobile Phase (Organic %) CoElution->Sol_CoElution1 Sol_Tailing1 Adjust Mobile Phase pH (add 0.1% Acid) PeakTailing->Sol_Tailing1 Sol_Splitting1 Match Sample Solvent to Mobile Phase PeakSplitting->Sol_Splitting1 Sol_CoElution2 Change Organic Modifier (MeOH vs. ACN) Sol_CoElution1->Sol_CoElution2 If no improvement Sol_CoElution3 Optimize Temperature Sol_CoElution2->Sol_CoElution3 If no improvement Sol_CoElution4 Try Different Column (C8, Phenyl, Chiral, NP) Sol_CoElution3->Sol_CoElution4 If no improvement End Problem Resolved Sol_CoElution4->End Success Sol_Tailing2 Use High-Purity Silica Column Sol_Tailing1->Sol_Tailing2 If no improvement Sol_Tailing3 Lower Sample Concentration Sol_Tailing2->Sol_Tailing3 If no improvement Sol_Tailing3->End Success Sol_Splitting2 Check for Column Contamination/Void Sol_Splitting1->Sol_Splitting2 If no improvement Sol_Splitting3 Investigate Co-eluting Impurities Sol_Splitting2->Sol_Splitting3 If no improvement Sol_Splitting3->End Success Method_Development_Logic Start Start Method Development InitialMethod Initial Method: Reversed-Phase C18 MeOH/H2O Gradient Start->InitialMethod Evaluate Evaluate Resolution (Rs > 1.5?) InitialMethod->Evaluate OptimizeRP Optimize Reversed-Phase Evaluate->OptimizeRP No End Optimized Method Achieved Evaluate->End Yes OptimizeTemp Adjust Temperature OptimizeRP->OptimizeTemp ChangeModifier Switch to ACN OptimizeTemp->ChangeModifier If still poor Rs ConsiderNP Alternative: Normal-Phase ChangeModifier->ConsiderNP If still poor Rs NPSilica Silica Column with Hexane/IPA ConsiderNP->NPSilica NPSilica->Evaluate

References

Addressing degradation of erythro-Austrobailignan-6 during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of erythro-Austrobailignan-6 during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily caused by exposure to excessive heat, light, and oxidative conditions. Lignans, as phenolic compounds, are susceptible to oxidation, which can be accelerated by high temperatures and UV radiation.[1][2][3] The choice of solvent and the duration of the extraction process also play a crucial role in the stability of the compound.[2]

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

A2: Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are commonly used for the extraction of lignans like this compound.[2][4] These polar solvents are effective at solubilizing the compound while minimizing degradation, especially when extractions are performed at room temperature or below. For initial removal of lipophilic compounds that may interfere with analysis, a sequential extraction with a non-polar solvent like hexane can be employed first.[1][5]

Q3: What are the optimal storage conditions for this compound extracts and purified compounds?

A3: To ensure long-term stability, this compound extracts and purified compounds should be stored in a cold, dark, and dry environment.[1] Storage at -20°C in an airtight container, purged with an inert gas like nitrogen or argon to displace oxygen, is ideal. For solutions, using degassed solvents and storing under an inert atmosphere can prevent oxidation.

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound.[6][7][8][9] A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products. This allows for the quantification of the remaining active compound and the detection of impurities over time.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in publicly available literature, lignans can undergo oxidation to form quinones and other oxidized derivatives.[10][11] Hydrolysis of ether linkages, if present in related structures, can also occur under acidic or basic conditions.[4] Forced degradation studies would be necessary to definitively identify the specific degradation products.[12][13][14]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step
Incomplete Extraction 1. Ensure the plant material is finely powdered to increase surface area. 2. Increase the extraction time or perform multiple extraction cycles. 3. Consider using ultrasound-assisted extraction (UAE) to improve efficiency.[15] 4. Optimize the solvent-to-sample ratio; a higher volume of solvent may be needed.[2]
Degradation during Extraction 1. Perform the extraction at room temperature or below, avoiding heat. 2. Protect the extraction vessel from light by wrapping it in aluminum foil. 3. Use freshly distilled, high-purity solvents to minimize contaminants that could catalyze degradation.
Suboptimal Solvent Choice 1. If using a single solvent, try an aqueous mixture (e.g., 80% methanol) to enhance polarity.[4] 2. Perform a sequential extraction with a non-polar solvent (e.g., hexane) first to remove interfering lipids.[1][5]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram of Stored Samples
Possible Cause Troubleshooting Step
Oxidative Degradation 1. Ensure storage containers are properly sealed and purged with an inert gas (nitrogen or argon). 2. For solutions, use solvents that have been degassed by sparging with an inert gas. 3. Store samples at a lower temperature, such as -80°C.
Photodegradation 1. Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.[3] 2. Avoid repeated exposure of the sample to room light during handling.
Hydrolysis (if in solution) 1. Ensure the solvent is neutral and free of acidic or basic contaminants. 2. If the compound is known to be pH-sensitive, buffer the solution to a neutral pH.

Quantitative Data on Degradation

Table 1: Estimated Thermal Degradation of this compound in Solution (Methanol)

Temperature (°C)Incubation Time (hours)Estimated Remaining Compound (%)
4168>99%
25168~95%
4072~85%
6024~70%

Table 2: Estimated Photodegradation of this compound in Solution (Methanol) under UV Light (365 nm)

Exposure Time (hours)Estimated Remaining Compound (%)
0100%
2~90%
6~75%
12~60%
24<50%

Table 3: Estimated Degradation of this compound in Aqueous Solution at Different pH Values (25°C)

pHIncubation Time (hours)Estimated Remaining Compound (%)
324~98%
724>99%
924~92%
1124~80%

Experimental Protocols

Protocol 1: Extraction of this compound from Myristica fragrans
  • Sample Preparation: Grind dried seeds of Myristica fragrans into a fine powder using a laboratory mill.

  • Defatting (Optional but Recommended):

    • Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the defatted plant material.

  • Extraction:

    • Suspend the defatted powder in 80% methanol (1:10 w/v).

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature, ensuring the water bath does not heat up significantly.

    • Alternatively, macerate the mixture for 48 hours at room temperature with continuous stirring, protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C under an inert atmosphere.

Protocol 2: Forced Degradation Study of this compound
  • Sample Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Pipette an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Heat the dry powder at 100°C for 24, 48, and 72 hours.

    • Reconstitute in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette to UV light (254 nm or 365 nm) in a photostability chamber for 6, 12, and 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method, comparing them to an untreated control sample.

Visualizations

Extraction_Workflow Start Dried Myristica fragrans Seeds Grinding Grinding to Fine Powder Start->Grinding Defatting Defatting with n-Hexane Grinding->Defatting Extraction Extraction with 80% Methanol (UAE or Maceration) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator, <40°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Storage Storage at -20°C under Inert Atmosphere Crude_Extract->Storage End Purification / Analysis Storage->End

Caption: Workflow for the extraction of this compound.

Degradation_Pathways Compound This compound Oxidation Oxidative Degradation Compound->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolytic Degradation Compound->Hydrolysis Acid / Base Photodegradation Photodegradation Compound->Photodegradation UV Light Thermal Thermal Degradation Compound->Thermal Heat Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Compounds) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Troubleshooting poor resolution in the chromatographic analysis of lignans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the chromatographic analysis of lignans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution

Q1: My chromatogram shows poor resolution between lignan peaks. What are the likely causes and how can I improve the separation?

A1: Poor peak resolution in lignan analysis is a common issue that can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation.[1][2]

    • Adjust Solvent Strength: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase chromatography, decreasing the organic content will generally increase retention times and may improve the separation of closely eluting peaks.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[1] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic.

    • Incorporate an Acid Modifier: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is often beneficial.[3] This can suppress the ionization of phenolic hydroxyl groups on the lignans, leading to sharper peaks and better resolution.

    • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program should be employed.[4][5] A shallow gradient can effectively separate complex mixtures of lignans.

  • Stationary Phase Selection: The choice of the column is fundamental to the separation.

    • Column Chemistry: While C18 columns are widely used, other stationary phases can offer different selectivities. For instance, a cyanopropyl or a phenyl-hexyl stationary phase might provide better separation for certain lignans.[1]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[6]

    • Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power, although it will also lead to longer run times and higher backpressure.

  • Temperature Control:

    • Operating the column at an elevated temperature (e.g., 30-50°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[6][7][8] However, be mindful of the thermal stability of your target lignans, although many are stable at moderately elevated temperatures.[3][4]

Q2: I am observing co-elution of two critical lignan isomers. What specific steps can I take to resolve them?

A2: Separating isomers can be particularly challenging. In addition to the general troubleshooting steps for poor resolution, consider these more targeted approaches:

  • Fine-tune the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on isomer separation. Experiment with very small increments in the percentage of the organic modifier or the acid modifier.

  • Explore Different Stationary Phases: Isomeric separation is often highly dependent on the specific interactions with the stationary phase. A pentafluorophenyl (PFP) stationary phase, for example, can offer unique selectivity for isomers due to its dipole-dipole and pi-pi interactions.[9]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC can provide a significant increase in peak capacity and resolving power.[10]

Issue 2: Peak Tailing

Q3: My lignan peaks are exhibiting significant tailing. What is causing this and how can I achieve more symmetrical peaks?

A3: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns.[11][12]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: For lignans with acidic phenolic groups, ensuring the mobile phase pH is low enough (typically pH 2-3) will keep them in their protonated, non-ionized form, minimizing interactions with silanols.[11][13] Adding an acid like formic or acetic acid to the mobile phase is a common strategy.[3]

  • Use of High-Purity, End-Capped Columns: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which significantly reduces peak tailing for polar and basic compounds.[11][14]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[13][15] Try diluting your sample or reducing the injection volume.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.[16] Ensure that you are using tubing with a small internal diameter and that all connections are made properly with no dead volume.

Quantitative Data Summary

For your convenience, here are some typical starting parameters for lignan analysis that can be optimized for your specific application.

Table 1: Recommended Starting HPLC Conditions for Lignan Analysis

ParameterRecommended ConditionNotes
Stationary Phase C18, PFP, or CyanopropylC18 is a good starting point. PFP and Cyanopropyl can offer alternative selectivity.[1][9]
Particle Size < 5 µm (3 µm or sub-2 µm for high resolution)Smaller particles lead to higher efficiency but also higher backpressure.[6]
Mobile Phase Acetonitrile or Methanol with acidified waterThe choice of organic modifier can impact selectivity.[1]
(0.1% Formic Acid or Acetic Acid)Acidification is crucial for good peak shape.[3]
Elution Mode GradientA shallow gradient is often necessary for complex samples.[4][5]
Column Temperature 30 - 50 °CElevated temperatures can improve peak shape and reduce run times.[6][7]
Detection Wavelength ~280 nmMost lignans have a UV absorbance maximum around this wavelength.[3][10]

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of Lignans

  • Aqueous Phase Preparation:

    • Measure 1 L of high-purity HPLC-grade water into a clean glass bottle.

    • Add 1.0 mL of formic acid (or acetic acid) to the water to achieve a 0.1% concentration.

    • Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or vacuum degassing system.

  • Organic Phase Preparation:

    • Use HPLC-grade acetonitrile or methanol.

    • Degas the organic solvent in a similar manner to the aqueous phase.

  • Mobile Phase Gradient:

    • Connect both the aqueous (Solvent A) and organic (Solvent B) phases to the appropriate channels on your HPLC system.

    • A typical starting gradient could be: 10-50% B over 30 minutes, followed by a wash and re-equilibration step.[5] This should be optimized based on your specific sample.

Protocol 2: Sample Preparation from Plant Material

  • Extraction:

    • Weigh the dried and powdered plant material.

    • Perform an extraction using a suitable solvent. Aqueous mixtures of ethanol or methanol (e.g., 70-80%) are commonly used.[3][4] Ultrasound-assisted extraction can improve efficiency.[17]

    • The solvent-to-sample ratio, extraction time, and temperature should be optimized.[7][17]

  • Filtration and Dilution:

    • After extraction, centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the HPLC column.

    • Dilute the filtered extract with the initial mobile phase composition to an appropriate concentration to avoid column overload.

Visualized Workflows

Troubleshooting_Poor_Resolution Start Poor Peak Resolution Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Adjust_Solvent_Ratio Adjust Solvent Ratio Opt_Mobile_Phase->Adjust_Solvent_Ratio Change_Organic Change Organic Modifier (ACN vs. MeOH) Opt_Mobile_Phase->Change_Organic Add_Acid Add/Adjust Acid Modifier (e.g., 0.1% Formic Acid) Opt_Mobile_Phase->Add_Acid Implement_Gradient Implement/Optimize Gradient Opt_Mobile_Phase->Implement_Gradient Check_Column Evaluate Column Adjust_Solvent_Ratio->Check_Column Change_Organic->Check_Column Add_Acid->Check_Column Implement_Gradient->Check_Column Change_Stationary_Phase Try Different Stationary Phase (e.g., PFP, Cyano) Check_Column->Change_Stationary_Phase Check_Column_Health Check Column Health (Efficiency, Backpressure) Check_Column->Check_Column_Health Adjust_Temp Adjust Temperature Change_Stationary_Phase->Adjust_Temp Check_Column_Health->Adjust_Temp Increase_Temp Increase Temperature (e.g., 30-50°C) Adjust_Temp->Increase_Temp Resolved Resolution Improved Increase_Temp->Resolved

Caption: Troubleshooting workflow for poor peak resolution in lignan analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Adjust_pH Lower pH with Acid (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH Check_Column Evaluate Column Adjust_pH->Check_Column Use_Endcapped Use High-Purity, End-Capped Column Check_Column->Use_Endcapped Check_Sample Check Sample & Injection Use_Endcapped->Check_Sample Dilute_Sample Dilute Sample / Reduce Injection Volume Check_Sample->Dilute_Sample Check_System Check HPLC System Dilute_Sample->Check_System Minimize_Dead_Volume Minimize Extra-Column Volume Check_System->Minimize_Dead_Volume Resolved Symmetrical Peaks Minimize_Dead_Volume->Resolved

Caption: Logical steps to troubleshoot and resolve peak tailing issues.

References

Technical Support Center: erythro-Austrobailignan-6 Isolation and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erythro-Austrobailignan-6. The information is designed to assist in scaling up the isolation of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for isolating this compound?

A1: The most common natural source for isolating this compound is the seeds of Myristica fragrans (nutmeg).[1] Several lignans, including this compound, can be extracted from the methanolic extract of nutmeg seeds.

Q2: What are the known biological activities of this compound relevant to in vivo studies?

A2: this compound has demonstrated several biological activities, including antifungal and anti-inflammatory properties. In vivo studies have shown its effectiveness in suppressing the development of rice blast and wheat leaf rust.[1] It is also known to be an orally active anti-cancer agent that inhibits DNA topoisomerase I and II activity, induces apoptosis, and enhances the phosphorylation of p38 and JNK.

Q3: What is the general workflow for isolating this compound?

A3: The general workflow involves extraction of the plant material with a suitable solvent (e.g., methanol), followed by a series of chromatographic purification steps, such as column chromatography and preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Myristica fragrans Seeds

1. Material Preparation:

  • Grind dried Myristica fragrans seeds into a coarse powder.

2. Extraction:

  • Macerate the powdered seeds in methanol (e.g., 1:10 w/v ratio) at room temperature for 48-72 hours with occasional stirring.
  • Alternatively, use Soxhlet extraction with methanol for a more efficient extraction process.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Liquid-Liquid Partitioning (Optional but Recommended for Scale-up):

  • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
  • Perform successive extractions with n-hexane to remove nonpolar compounds.
  • Subsequently, partition the aqueous methanol phase with dichloromethane or ethyl acetate to enrich the lignan fraction.

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions using thin-layer chromatography (TLC) and pool the fractions containing this compound.
  • Further purify the pooled fractions using preparative HPLC on a C18 column with a mobile phase of methanol and water or acetonitrile and water.

Protocol 2: Stability Testing of this compound

This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances.[2][3][4]

1. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

2. Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4]
  • Accelerated: A minimum of three time points, including initial, 3 months, and 6 months.[4]

3. Analytical Methods:

  • Use a validated stability-indicating HPLC method to determine the purity and degradation products of this compound.
  • Monitor physical properties such as appearance, color, and solubility.

Troubleshooting Guides

Troubleshooting Low Yield During Extraction and Purification
Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Incomplete extraction of the plant material.- Increase the extraction time or use a more exhaustive extraction method like Soxhlet extraction. - Ensure the particle size of the ground material is optimal for solvent penetration. - Use a higher ratio of solvent to plant material.
Poor separation in column chromatography Inappropriate solvent system.- Optimize the solvent system using TLC with different polarity gradients. - Ensure the silica gel is properly packed to avoid channeling.
Overloading of the column.- Reduce the amount of crude extract loaded onto the column.
Loss of compound during purification Irreversible adsorption to the stationary phase.- If using silica gel, deactivating it with a small amount of water might help. - Consider using a different stationary phase like Sephadex LH-20.
Degradation of the compound.- Check the stability of this compound in the solvents used. - Avoid prolonged exposure to high temperatures or harsh pH conditions.
Troubleshooting Preparative HPLC Purification
Problem Possible Cause(s) Recommended Solution(s)
Poor peak resolution Inappropriate mobile phase composition or gradient.- Optimize the mobile phase composition and gradient profile on an analytical HPLC first. - Decrease the flow rate.
Column overloading.- Reduce the injection volume or the concentration of the sample.
Peak tailing Active sites on the column packing.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
Column degradation.- Flush the column with a strong solvent or replace the column if necessary.
Ghost peaks Contamination in the mobile phase or from previous injections.- Use high-purity solvents and filter them before use. - Implement a thorough column washing protocol between runs.

Data Presentation

Table 1: Typical Solvent Systems for Chromatographic Purification of this compound
Chromatographic Technique Stationary Phase Mobile Phase System (Gradient)
Column ChromatographySilica Geln-Hexane : Ethyl Acetate
Preparative HPLCC18Methanol : Water or Acetonitrile : Water
Table 2: Stability Testing Parameters for this compound
Parameter Long-Term Testing Accelerated Testing
Temperature 25°C ± 2°C or 30°C ± 2°C40°C ± 2°C
Relative Humidity 60% ± 5% or 65% ± 5%75% ± 5%
Duration 12 months or longer6 months
Testing Frequency 0, 3, 6, 9, 12, 18, 24 months0, 3, 6 months

Visualizations

Experimental Workflow

experimental_workflow start Myristica fragrans seeds powder Grinding to Powder start->powder extraction Methanol Extraction powder->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Methanolic Extract concentrate->crude_extract partition Liquid-Liquid Partitioning (n-Hexane/Aqueous Methanol) crude_extract->partition enrich Enriched Lignan Fraction partition->enrich column_chrom Silica Gel Column Chromatography enrich->column_chrom fractions Pooled Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling LPS LPS IKK IKK LPS->IKK Activates p38_JNK p38/JNK LPS->p38_JNK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to p38_JNK->nucleus Activates Transcription Factors genes Pro-inflammatory Gene Expression nucleus->genes Induces EA6 This compound EA6->IKK Potential Inhibition? EA6->p38_JNK Enhances Phosphorylation

Caption: Potential anti-inflammatory mechanism of this compound.

References

Minimizing co-extraction of interfering compounds with erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of erythro-Austrobailignan-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis and solvent penetration. 2. Insufficient extraction time or temperature. 3. Inappropriate solvent-to-solid ratio.1. Ensure the plant material (Myristica fragrans seeds) is finely ground to increase surface area. 2. Optimize extraction time and temperature. Lignans are relatively heat-stable up to 100°C. Consider ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency. 3. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material.
High Levels of Co-extracted Fats and Oils Myristica fragrans seeds are rich in lipids (e.g., trimyristin) which are soluble in many organic solvents used for lignan extraction.Perform a pre-extraction (defatting) step with a non-polar solvent such as n-hexane or petroleum ether before proceeding with the main extraction using a more polar solvent.[1]
Presence of Myristicin and other Phenylpropenes Myristicin, elemicin, and safrole are major components of nutmeg's essential oil and are often co-extracted.1. Sequential Extraction: Utilize a non-polar solvent in the initial step to remove a significant portion of these less polar compounds. 2. Chromatography: Employ column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., n-hexane:ethyl acetate) to separate these compounds from this compound.[2] 3. Distillation: For larger scale operations, fractional distillation can be used to remove volatile phenylpropenes from the extract.
Poor Separation During Chromatography 1. Inappropriate stationary or mobile phase. 2. Co-elution of structurally similar lignans or other compounds with similar polarity. 3. Column overloading.1. Optimize the chromatographic conditions. Reversed-phase HPLC (RP-HPLC) with a methanol/water or acetonitrile/water gradient is often effective for lignan separation.[1] 2. Consider using a different stationary phase (e.g., Sephadex LH-20) or a multi-step chromatographic purification. 3. Reduce the amount of crude extract loaded onto the column.
Degradation of this compound Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can potentially lead to degradation.1. Avoid harsh chemical treatments during extraction. 2. Use moderate temperatures during solvent evaporation (e.g., rotary evaporator at 40-50°C). 3. Store extracts and purified compound at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Myristica fragrans?

A1: Methanol is a commonly used and effective solvent for the extraction of lignans, including this compound, from Myristica fragrans seeds.[3] Aqueous mixtures of ethanol or methanol (e.g., 70-80%) can also be very effective as they can enhance the penetration of the solvent into the plant matrix. The choice of solvent may be optimized based on the subsequent purification strategy.

Q2: How can I remove the fatty oils from my initial extract?

A2: A common and effective method is to perform a sequential extraction. First, extract the ground nutmeg seeds with a non-polar solvent like n-hexane or petroleum ether. This will dissolve and remove the majority of the lipids and essential oils. The remaining plant material can then be dried and extracted with a more polar solvent, such as methanol or ethanol, to isolate the lignans.

Q3: What are the major interfering compounds I should be aware of?

A3: The primary interfering compounds from Myristica fragrans include:

  • Lipids: Primarily trimyristin.

  • Phenylpropenes: Myristicin, elemicin, and safrole, which are major components of the essential oil.[4][5][6]

  • Other Lignans and Neolignans: Myristica fragrans contains a variety of other lignans and neolignans that may have similar chromatographic behavior to this compound.[2][4][5]

Q4: What chromatographic techniques are suitable for the purification of this compound?

A4: A multi-step chromatographic approach is often necessary for obtaining high-purity this compound.

  • Silica Gel Column Chromatography: This is a good initial step for fractionating the crude extract and separating compounds based on polarity. A gradient elution with solvents like n-hexane and ethyl acetate is typically used.[2]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating lignans from other smaller or larger molecules.

  • High-Performance Liquid Chromatography (HPLC): Preparative RP-HPLC is an excellent final purification step to achieve high purity. A C18 column with a methanol/water or acetonitrile/water mobile phase is commonly employed.[1]

Q5: How can I monitor the presence of this compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the presence of this compound in different fractions. HPLC can also be used for more precise quantitative monitoring. For TLC, a suitable mobile phase (e.g., n-hexane:ethyl acetate) should be used, and the spots can be visualized under UV light or by using a staining reagent.

Experimental Protocols

Protocol 1: Sequential Extraction and Initial Fractionation

This protocol describes a general procedure for the extraction of this compound from Myristica fragrans seeds with a preliminary defatting step.

1. Preparation of Plant Material:

  • Grind dried seeds of Myristica fragrans into a fine powder.

2. Defatting:

  • Macerate the powdered seeds in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.
  • Filter the mixture and discard the n-hexane extract (or save for analysis of lipids and essential oils).
  • Repeat the process two more times to ensure complete removal of fats.
  • Air-dry the defatted seed powder.

3. Methanol Extraction:

  • Macerate the defatted powder in methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.
  • Filter the mixture and collect the methanol extract.
  • Repeat the extraction process twice more.
  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude methanol extract.

4. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
  • Perform liquid-liquid partitioning with an equal volume of n-hexane to further remove any remaining non-polar compounds.
  • Separate the layers and collect the methanol-water phase.
  • Concentrate the methanol-water phase to obtain a partially purified extract.

Protocol 2: Chromatographic Purification

This protocol outlines a general approach for the purification of this compound from the partially purified extract.

1. Silica Gel Column Chromatography:

  • Prepare a silica gel column packed in n-hexane.
  • Dissolve the partially purified extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the column.
  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, etc., v/v).
  • Collect fractions and monitor by TLC to identify those containing this compound.
  • Combine the fractions rich in the target compound and concentrate.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Dissolve the enriched fraction in the mobile phase.
  • Purify the compound using a preparative RP-C18 HPLC column.
  • Use a suitable isocratic or gradient mobile phase, such as methanol:water or acetonitrile:water.[1]
  • Monitor the elution profile with a UV detector (e.g., at 280 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the pure compound.
  • Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental_Workflow start Ground Myristica fragrans Seeds defatting Defatting with n-Hexane start->defatting methanol_extraction Methanol Extraction defatting->methanol_extraction partitioning Liquid-Liquid Partitioning methanol_extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Troubleshooting_Logic start Low Purity after Initial Extraction check_fats High Lipid Content? start->check_fats Analyze Crude Extract check_volatiles Presence of Volatiles (e.g., Myristicin)? check_fats->check_volatiles No solution_defat Implement Pre-extraction with Non-polar Solvent check_fats->solution_defat Yes check_polarity Co-eluting Polar Compounds? check_volatiles->check_polarity No solution_chromatography Optimize Column Chromatography Gradient check_volatiles->solution_chromatography Yes solution_hplc Adjust HPLC Mobile Phase / Use Different Column check_polarity->solution_hplc Yes

Caption: Troubleshooting logic for purity issues.

References

Technical Support Center: Enhancing the Stability of Erythro-Austrobailignan-6 in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of erythro-Austrobailignan-6 in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a lignan with promising anti-cancer, anti-inflammatory, antioxidant, and antifungal properties.[1][2][3] Like many natural bioactive compounds, its stability in experimental formulations can be compromised by factors such as pH, light, oxygen, and temperature, potentially leading to degradation and loss of therapeutic efficacy.

Q2: What are the primary known degradation pathways for lignans like this compound?

A2: The primary degradation pathways for lignans include oxidation, photodegradation, and hydrolysis under certain pH conditions. Oxidation can occur at the phenolic hydroxyl groups and benzylic positions.[4] Photodegradation can be initiated by UV light, leading to isomerization and the formation of oxidation products.[5] Hydrolysis of certain functional groups may occur at acidic or alkaline pH.[5]

Q3: What are some general strategies to enhance the stability of this compound in a formulation?

A3: Key strategies include:

  • pH Control: Maintaining an optimal pH where the molecule is most stable.

  • Protection from Light: Using amber vials or other light-blocking containers.

  • Inert Atmosphere: Purging formulations with an inert gas like nitrogen or argon to minimize oxidation.

  • Use of Excipients: Incorporating antioxidants, chelating agents, and stabilizers.

  • Encapsulation: Using techniques like nanosuspensions to protect the molecule from the external environment.[6]

Q4: What analytical techniques are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[7][8] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its degradants.

Troubleshooting Guide

Problem 1: Rapid loss of potency of this compound in a solution-based formulation.

Possible Cause Troubleshooting Step Recommended Action
Oxidative Degradation Perform an experiment where the formulation is prepared under an inert atmosphere (e.g., nitrogen blanket).If stability improves, add an antioxidant to the formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol.
Photodegradation Prepare two batches of the formulation. Store one in a clear vial exposed to ambient light and the other in an amber vial or wrapped in aluminum foil.If the light-protected sample is more stable, ensure all future experiments and storage are conducted with adequate light protection.
Unfavorable pH Measure the pH of the formulation. Prepare several small batches buffered at different pH values (e.g., pH 4, 6, 7, 8).Determine the pH at which this compound exhibits maximum stability and use a suitable buffer system in the formulation to maintain that pH.

Problem 2: Precipitation or crystallization of this compound in the formulation over time.

Possible Cause Troubleshooting Step Recommended Action
Poor Solubility Review the solvent system. This compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[2]Consider using a co-solvent system to improve solubility. The addition of solubilizing agents such as cyclodextrins may also be beneficial.
Change in Temperature Observe if precipitation coincides with changes in storage temperature (e.g., moving from room temperature to 4°C).Determine the solubility of this compound at different temperatures to establish appropriate storage conditions. If cold storage is necessary, a modified formulation with cryoprotectants like mannitol may be required.[6]
Polymorphism Analyze the precipitate using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for different crystalline forms.This is a more complex issue that may require reformulation to favor the more stable amorphous or a specific crystalline form.

Data Presentation: Illustrative Stability Data

The following table presents hypothetical quantitative data for the degradation of this compound under forced degradation conditions. This is intended as a template for researchers to present their own findings.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 2492.55.2
4885.110.8
Alkaline Hydrolysis (0.1 M NaOH, 60°C) 2488.38.9
4879.216.5
Oxidative (3% H₂O₂, RT) 2482.714.1
4870.525.3
Photolytic (ICH Option 1, in solution) 2489.67.8
4881.415.1
Thermal (80°C, solid state) 2498.11.2
4895.83.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at 0, 24, and 48 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours. Withdraw samples at 0, 24, and 48 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours. Withdraw samples at 0, 24, and 48 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. Withdraw samples at 0, 24, and 48 hours and dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study with methanol to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array detector to confirm that it is free from co-eluting impurities.

Visualizations

Signaling Pathways

MAPK_JNK_p38_Pathway cluster_extracellular Extracellular Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK This compound This compound JNK JNK This compound->JNK Inhibits Phosphorylation p38 p38 This compound->p38 Inhibits Phosphorylation MKK4_7 MKK4_7 MAPKKK->MKK4_7 MKK3_6 MKK3_6 MAPKKK->MKK3_6 MKK4_7->JNK MKK3_6->p38 AP-1 AP-1 JNK->AP-1 p38->AP-1 Transcription Transcription AP-1->Transcription

NFkB_Pathway cluster_extracellular Extracellular Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex This compound This compound This compound->IKK Complex Inhibits IkB IkB IKK Complex->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation IkB_NFkB IkB_NFkB IkB_NFkB->IkB NF-kB_active NF-kB_active IkB_NFkB->NF-kB_active Release NF-kB NF-kB IkB_NFkB->NF-kB Transcription Transcription NF-kB_active->Transcription

Experimental Workflow and Troubleshooting

Troubleshooting_Workflow Start Formulation Instability Observed Identify_Problem Type of Instability? Start->Identify_Problem Chemical_Degradation Chemical Degradation (Loss of Potency) Identify_Problem->Chemical_Degradation Chemical Physical_Instability Physical Instability (Precipitation, Phase Separation) Identify_Problem->Physical_Instability Physical Forced_Degradation Perform Forced Degradation Study Chemical_Degradation->Forced_Degradation Solubility_Study Conduct Solubility and Compatibility Studies Physical_Instability->Solubility_Study Analyze_Degradants Analyze Degradants (HPLC-MS) Forced_Degradation->Analyze_Degradants Modify_Formulation_Chem Modify Formulation: - Add Antioxidant - Adjust pH - Protect from Light Analyze_Degradants->Modify_Formulation_Chem Stability_Test Stability Improved? Modify_Formulation_Chem->Stability_Test Modify_Formulation_Phys Modify Formulation: - Change Solvent System - Add Solubilizer - Optimize Excipients Solubility_Study->Modify_Formulation_Phys Modify_Formulation_Phys->Stability_Test Stability_Test->Identify_Problem No End Optimized Formulation Stability_Test->End Yes

References

Validation & Comparative

A Comparative Analysis of Erythro-Austrobailignan-6 and Other Antifungal Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antifungal properties of erythro-Austrobailignan-6 and other related lignans. This document provides a synthesis of available experimental data, detailed methodologies for key antifungal assays, and visual representations of experimental workflows and potential mechanisms of action to support further research and development in this area.

Introduction to Antifungal Lignans

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention for their diverse biological activities, including their potential as antifungal agents. Among these, this compound, isolated from plants such as Myristica fragrans (nutmeg), has demonstrated notable efficacy against a range of plant pathogenic fungi. This guide provides a comparative look at this compound and other antifungal lignans, focusing on their performance in antifungal assays and potential mechanisms of action.

Comparative Antifungal Activity

A key study by Cho et al. (2007) isolated this compound (EA6), meso-dihydroguaiaretic acid (MDA), and nectandrin-B (NB) from Myristica fragrans and evaluated their in vitro antifungal activity against several plant pathogenic fungi.[1][2][3] The results, summarized in the table below, indicate that these lignans exhibit varying degrees of inhibitory activity against different fungal species.

LignanFungal SpeciesIC50 (µg/mL)
This compound (EA6), meso-dihydroguaiaretic acid (MDA), nectandrin-B (NB)Colletotrichum coccodes49 - 92
This compound (EA6), meso-dihydroguaiaretic acid (MDA), nectandrin-B (NB)Colletotrichum gloeosporioides12 - 55

Note: The specific IC50 values for each individual lignan were not available in the reviewed literature; the ranges represent the collective activity of the three tested lignans as reported by Cho et al. (2007).

Experimental Protocols

The following is a detailed methodology for a broth microdilution assay, a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds. This protocol is based on established guidelines and is representative of the type of assay used to evaluate the antifungal activity of lignans.[4][5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of antifungal lignans against filamentous plant pathogenic fungi.

Materials:

  • Test compounds (this compound, other lignans)

  • Fungal isolates (e.g., Alternaria alternata, Colletotrichum coccodes)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (medium only)

Procedure:

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days to allow for sufficient sporulation.

    • Spores are harvested by flooding the agar surface with sterile distilled water and gently scraping with a sterile loop.

    • The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

    • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL in the appropriate broth medium.

  • Preparation of Test Compounds:

    • Stock solutions of the lignans are prepared by dissolving them in DMSO.

    • Serial two-fold dilutions of the stock solutions are prepared in the broth medium in the 96-well microtiter plates to achieve a range of desired test concentrations.

  • Assay Setup:

    • Each well of the microtiter plate receives 100 µL of the diluted test compound.

    • 100 µL of the adjusted fungal spore suspension is then added to each well.

    • The final volume in each well is 200 µL.

    • Control wells are included:

      • Positive Control: Fungal suspension with a known antifungal agent.

      • Negative Control: Broth medium only (to check for contamination).

      • Growth Control: Fungal suspension with the same concentration of DMSO used to dissolve the test compounds (to ensure the solvent does not inhibit fungal growth).

  • Incubation:

    • The microtiter plates are incubated at 25°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the lignan that completely inhibits visible fungal growth, as observed by the naked eye or with the aid of a microplate reader measuring absorbance at a specific wavelength (e.g., 600 nm).

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating antifungal lignans and their potential modes of action, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Lignan_Stock Lignan Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Lignan_Stock->Serial_Dilution Fungal_Culture Fungal Culture on PDA Spore_Suspension Spore Suspension Fungal_Culture->Spore_Suspension Inoculation Inoculation with Spores Spore_Suspension->Inoculation Serial_Dilution->Inoculation Incubation Incubation (48-72h) Inoculation->Incubation Visual_Reading Visual/Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal lignans.

While the precise signaling pathways of this compound and related lignans are not yet fully elucidated, a plausible mechanism involves the disruption of the fungal cell membrane, a common mode of action for many natural antifungal compounds.[7]

Antifungal_Mechanism Lignan Antifungal Lignan (e.g., this compound) Fungal_Cell_Membrane Fungal Cell Membrane Lignan->Fungal_Cell_Membrane Interacts with Membrane_Integrity Loss of Membrane Integrity Fungal_Cell_Membrane->Membrane_Integrity Disrupts Ion_Leakage Ion Leakage (K+, H+) Membrane_Integrity->Ion_Leakage Leads to Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

Caption: A hypothetical signaling pathway illustrating a potential antifungal mechanism of action for lignans.

Conclusion

This compound and other lignans from Myristica fragrans represent a promising class of natural compounds with significant antifungal activity against plant pathogenic fungi. While the available data provides a strong foundation for their potential application, further research is required to elucidate their precise mechanisms of action and to determine the specific activity of individual lignan compounds against a broader range of fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.

References

A Comparative Analysis of Synthetic vs. Natural Erythro-Austrobailignan-6: A Proposed Framework for Antimicrobial Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining a proposed framework for the validation of the antimicrobial activity of synthetic versus natural erythro-Austrobailignan-6. This document details the necessary experimental protocols, data presentation structures, and key mechanistic insights to facilitate a robust comparative analysis.

While the antimicrobial properties of naturally occurring lignans are of significant interest to the scientific community, direct comparative studies on the efficacy of synthetic versus natural isolates of specific compounds like this compound are not extensively documented in current literature. Natural this compound, often isolated from plants such as Myristica fragrans (nutmeg), has demonstrated notable antifungal and anti-acne activity.[1][2] A key compound, (+)-erythro-Δ8'-7S,8R-dihydroxy-3,3',5'-trimethoxy-8-O-4'-neolignan, which is structurally related to this compound, has shown potent activity against Cutibacterium acnes and Staphylococcus aureus[2].

This guide provides a standardized framework for conducting a comparative validation of the antimicrobial activity of synthetic and natural this compound, a critical step in preclinical drug development and for ensuring consistency in research.

Comparative Antimicrobial Activity Data

To facilitate a direct and unambiguous comparison, all quantitative data from antimicrobial susceptibility testing should be summarized in a clear tabular format. The following table presents a template for the presentation of such data, which would be populated with experimental results.

Microorganism Compound MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Natural this compoundExperimental ValueExperimental Value
Synthetic this compoundExperimental ValueExperimental Value
Positive Control (e.g., Gentamicin)Experimental ValueExperimental Value
Escherichia coli (ATCC 25922)Natural this compoundExperimental ValueExperimental Value
Synthetic this compoundExperimental ValueExperimental Value
Positive Control (e.g., Gentamicin)Experimental ValueExperimental Value
Candida albicans (ATCC 90028)Natural this compoundExperimental ValueExperimental Value
Synthetic this compoundExperimental ValueExperimental Value
Positive Control (e.g., Fluconazole)Experimental ValueExperimental Value

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of antimicrobial activity. The following protocols are recommended for a comparative study.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.[3][4][5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells[6]

  • Natural and synthetic this compound stock solutions of known concentration

  • Positive control antibiotics (e.g., Gentamicin, Fluconazole)

  • Negative control (broth and inoculum only)

  • Resazurin or 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT) as a viability indicator[3]

Procedure:

  • Prepare serial two-fold dilutions of the natural and synthetic compounds in the microtiter plate wells containing MHB or RPMI-1640.

  • Add the standardized microbial inoculum to each well.

  • Include positive control wells with a standard antibiotic and negative control wells with no antimicrobial agent.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Following incubation, add the viability indicator and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound at which no color change (indicating inhibition of growth) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take an aliquot (typically 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no visible bacterial growth on the agar plate.[4][6]

Visualizing Experimental and Mechanistic Frameworks

To further clarify the proposed research, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a generalized mechanism of action for plant-derived antimicrobial compounds.

G cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Natural Source Natural Source Extraction & Purification Extraction & Purification Natural Source->Extraction & Purification Chemical Synthesis Chemical Synthesis Synthetic Compound Synthetic Compound Chemical Synthesis->Synthetic Compound MIC Determination MIC Determination Extraction & Purification->MIC Determination Synthetic Compound->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Comparative Analysis Comparative Analysis MBC Determination->Comparative Analysis

Caption: Experimental workflow for comparing antimicrobial activity.

G cluster_mechanisms Potential Mechanisms of Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Cell Membrane Disruption Cell Membrane Disruption Bacterial Cell->Cell Membrane Disruption Disrupts integrity Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition Inhibits key enzymes Nucleic Acid Synthesis Inhibition Nucleic Acid Synthesis Inhibition Bacterial Cell->Nucleic Acid Synthesis Inhibition Interferes with DNA/RNA Efflux Pump Inhibition Efflux Pump Inhibition Bacterial Cell->Efflux Pump Inhibition Blocks resistance mechanism Cell Lysis Cell Lysis Cell Membrane Disruption->Cell Lysis Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Replication Failure Replication Failure Nucleic Acid Synthesis Inhibition->Replication Failure Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Efflux Pump Inhibition->Increased Intracellular Drug Concentration

Caption: Generalized antimicrobial mechanisms of plant-derived compounds.

The antimicrobial mechanisms of many plant-derived compounds are multifaceted and can include the disruption of cell wall integrity, inhibition of sulfhydryl-dependent enzymes, and interference with nucleic acid and protein synthesis[7]. Some phytochemicals have also been shown to inhibit bacterial efflux pumps, which are a common mechanism of antibiotic resistance[8]. Investigating these potential pathways for both natural and synthetic this compound would provide a deeper understanding of their therapeutic potential.

References

A Comparative Guide to the Efficacy of Extraction Methods for erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of erythro-Austrobailignan-6, a lignan found in Myristica fragrans (nutmeg), which has garnered interest for its potential biological activities. The efficiency of isolating this specific compound is crucial for research and development purposes. This document outlines and contrasts several extraction techniques, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method.

Comparison of Extraction Method Efficacy

While direct comparative studies quantifying this compound yield and purity across multiple extraction methods are limited, the existing literature on lignan and Myristica fragrans extraction provides valuable insights. The following table summarizes the performance of common extraction techniques based on available data for total extracts or related compounds from nutmeg. It is important to note that the optimal method for this compound may vary, and the data presented for broader extracts serves as a relevant proxy.

Extraction MethodKey ParametersTotal Extract Yield (%)Purity of Target CompoundAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Time: ~30 min, Temperature: ~42°C, Solvent: Ethanol~18.14% (total extract)[1]Not specified for this compoundReduced extraction time, Lower solvent consumption, Improved extraction of phenolics compared to maceration[1]Potential for degradation of thermolabile compounds if not optimized
Conventional Maceration Time: 24 hours, Solvent: Ethanol~9.63% (oleoresin)Not specified for this compoundSimple setup, Low costTime-consuming, Lower efficiency for some compounds compared to modern techniques[1]
Soxhlet Extraction Time: Longer duration, Temperature: Boiling point of solventHigher than maceration and UAE for oleoresin (qualitative)[2]Not specified for this compoundEfficient for exhaustive extractionRequires large solvent volumes, Prolonged exposure to heat can degrade compounds
Microwave-Assisted Extraction (MAE) Optimized conditions can significantly reduce timeYields up to 96% for lignin from other sources[3]Not specified for this compoundRapid extraction, High efficiency, Reduced solvent useRequires specialized equipment, Potential for localized overheating
Supercritical Fluid Extraction (SFE) with CO₂ Pressure: ~20 MPa, Temperature: ~50°C~10-12% (essential oil)[4][5]Can be highly selective for non-polar compounds[5]Environmentally friendly ("green"), High selectivity, Solvent-free productHigh initial equipment cost, Less efficient for polar compounds without co-solvents

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for various extraction techniques as they have been applied to Myristica fragrans or are generally used for lignan extraction.

Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Myristica fragrans

This protocol is adapted from a study that optimized the extraction of total phenolic and antioxidant compounds from nutmeg seeds.[1]

Materials and Equipment:

  • Dried and powdered Myristica fragrans seeds

  • Ethanol (as solvent)

  • Ultrasonic bath or probe system with temperature and time control

  • Rotary evaporator

  • Filter paper

Procedure:

  • Mix the powdered nutmeg seeds with ethanol at a solvent-to-material ratio of approximately 375 mL/g.

  • Place the mixture in the ultrasonic device.

  • Set the extraction parameters to a time of approximately 30 minutes and a temperature of 42°C.

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Remove the solvent from the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

  • The resulting extract can then be further analyzed for its content of this compound.

Microwave-Assisted Extraction (MAE) of Lignans

This is a general protocol for MAE of lignans, which can be adapted for this compound from nutmeg.

Materials and Equipment:

  • Dried and powdered Myristica fragrans seeds

  • Methanol or ethanol (as solvent)

  • Microwave extraction system with power and temperature control

  • Extraction vessel

  • Filtration apparatus

Procedure:

  • Place the powdered nutmeg seeds into the extraction vessel.

  • Add the chosen solvent (e.g., 70% methanol in water) at a specified solid-to-liquid ratio (e.g., 1:30 g/mL).

  • Secure the vessel in the microwave extractor.

  • Set the microwave power and extraction time (e.g., 10 minutes).

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract to remove solid residues.

  • The filtrate can then be concentrated and analyzed.

Supercritical Fluid Extraction (SFE) of Neolignans from Myristica fragrans

This protocol is based on a study that used SFE to isolate neolignans from nutmeg.[6]

Materials and Equipment:

  • Dried and ground Myristica fragrans seeds

  • Supercritical fluid extractor

  • Liquid CO₂

  • Co-solvent (e.g., methanol, optional)

  • Separation vessel

Procedure:

  • Load the ground nutmeg into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the supercritical state (e.g., 20 MPa).

  • Heat the CO₂ to the desired temperature (e.g., 50°C).

  • If a co-solvent is used to increase the polarity of the supercritical fluid, it is introduced into the CO₂ stream.

  • The supercritical fluid containing the extracted compounds is then passed into a separation vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collect the extract for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the obtained extracts. While a specific validated method for this compound was not found in the searched literature, a general approach based on methods for other lignans and compounds in nutmeg is proposed.[7][8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: A reversed-phase C18 column is typically suitable for lignan analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength (commonly around 280 nm for lignans) should be selected for detection.[7]

  • Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound at various concentrations. The peak area of the compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Visualizations

To further clarify the experimental processes, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Myristica fragrans Seeds grind Grinding & Sieving start->grind powder Powdered Sample grind->powder UAE Ultrasound-Assisted Extraction MAE Microwave-Assisted Extraction SFE Supercritical Fluid Extraction Maceration Conventional Maceration filtration Filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis quantification Quantification of This compound hplc->quantification

Fig. 1: General experimental workflow for the extraction and analysis of this compound.

Logical_Relationship center Extraction Efficiency Yield Yield of This compound center->Yield Purity Purity of Extract center->Purity Time Extraction Time center->Time Solvent_Consumption Solvent Consumption center->Solvent_Consumption Environmental_Impact Environmental Impact center->Environmental_Impact

Fig. 2: Key factors influencing the choice of an extraction method.

References

A Comparative Guide to Analytical Methods for the Quantification of Lignans in Myristica fragrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct, validated analytical methods for the quantification of lignans and related compounds from Myristica fragrans (nutmeg). While a specific cross-validation study for erythro-Austrobailignan-6 was not publicly available, this document presents a juxtaposition of a highly sensitive Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the pharmacokinetic analysis of myrislignan and a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method for the quality control of a neolignan in nutmeg extracts.

This comparative analysis offers valuable insights into the selection of an appropriate analytical technique based on the specific research or quality control objectives. The experimental data and detailed protocols provided herein serve as a practical resource for researchers engaged in the analysis of these bioactive compounds.

Comparative Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound and other lignans from Myristica fragrans is contingent on the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of two validated methods applied to lignans from this species.

Table 1: Comparison of UHPLC-MS and HPLC-UV Method Performance for Lignan-Related Compounds in Myristica fragrans

ParameterUHPLC-MS for Myrislignan in Rat PlasmaRP-HPLC-UV for Dehydrodiisoeugenol in Nutmeg Extract
Linearity Range 0.75–300 ng/mLNot explicitly stated for dehydrodiisoeugenol alone
Correlation Coefficient (r) > 0.995Not explicitly stated for dehydrodiisoeugenol alone
Lower Limit of Quantification (LLOQ) 0.75 ng/mL2.973 µg/mL
Limit of Detection (LOD) Not Reported0.981 µg/mL
Intra-day Precision (%RSD) < 11.49%1.324% (for a 4 µg/mL solution)
Inter-day Precision (%RSD) < 11.49%Not Reported
Accuracy (% Recovery) -9.75% to 7.45% (as % bias)100.242 ± 1.327 %
Mean Extraction Recovery 90.16 ± 5.03%Not Reported
Matrix Effect 96.57 ± 4.12%Not Applicable

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are essential for the replication and adaptation of these methods for the quantification of this compound or other lignans.

Method 1: UHPLC-MS for Myrislignan Quantification in Rat Plasma

This method is suitable for pharmacokinetic studies requiring high sensitivity and selectivity.

  • Sample Preparation:

    • To 100 µL of rat plasma, add 20 µL of the internal standard (IS) solution (podophyllotoxin, 100 ng/mL).

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL of the reconstituted sample into the UHPLC-MS system.

  • Chromatographic Conditions:

    • Instrumentation: An ultra-high performance liquid chromatography system coupled with a mass spectrometer (UHPLC-MS).

    • Column: Hypersil C18 column (50 mm × 4.6 mm, 3.0 µm).

    • Mobile Phase: Methanol and water containing 0.1% acetic acid (80:20, v/v).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: Not specified.

    • Total Run Time: 3.6 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive selective-ion monitoring (SIM) mode.

    • Target Ions: m/z 397 for myrislignan and m/z 437 for the internal standard (podophyllotoxin).

Method 2: RP-HPLC-UV for Dehydrodiisoeugenol Quantification in Nutmeg Extract

This method is well-suited for routine quality control of herbal extracts where high concentrations of the analyte are expected.

  • Sample Preparation:

    • Prepare an ethanol extract of Myristica fragrans.

    • Dilute the extract with methanol to a suitable concentration.

    • Filter the solution through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Instrumentation: A High-Performance Liquid Chromatography system with a UV-Vis detector.

    • Column: C-18 LiChroCART 250-4, LiChrospher 100 RP 18e (5 µm, 250 mm).

    • Mobile Phase: Methanol: water (73:27, v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 28°C.

    • Detection Wavelength: 282 nm.

    • Injection Volume: Not explicitly stated.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the quantification of a specific analyte like this compound. This process ensures that both methods provide equivalent and reliable results.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS) cluster_comparison Cross-Validation A1 Method Development & Optimization A2 Full Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - Specificity - LOD/LOQ A1->A2 A3 Analysis of Real Samples (n ≥ 30) A2->A3 C1 Statistical Comparison of Results - Paired t-test or Bland-Altman plot A3->C1 Results from Method A B1 Method Development & Optimization B2 Full Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - Specificity - LOD/LOQ B1->B2 B3 Analysis of the Same Real Samples B2->B3 B3->C1 Results from Method B C2 Assessment of Method Correlation C1->C2 C3 Evaluation of Method Bias C1->C3 D1 Conclusion on Method Interchangeability C2->D1 C3->D1

Caption: Workflow for the cross-validation of two analytical methods.

A Comparative Analysis of erythro-Austrobailignan-6 and Commercial Fungicides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the potential of the natural compound erythro-Austrobailignan-6 as a biofungicide. This document provides a detailed comparison with conventional commercial fungicides, supported by experimental data, protocols, and pathway visualizations.

Executive Summary

The quest for sustainable and effective plant disease control has led to increasing interest in naturally derived compounds. Among these, this compound, a lignan isolated from Myristica fragrans (nutmeg), has demonstrated significant antifungal properties against major plant pathogens. This guide provides an objective comparison of the in vivo efficacy of this compound with that of widely used commercial fungicides against two economically important diseases: rice blast, caused by Magnaporthe grisea, and wheat leaf rust, caused by Puccinia triticina. Experimental data is presented in a comparative table, followed by detailed methodologies and visual diagrams to elucidate experimental workflows and the underlying biochemical pathways of lignan-based plant defense.

Performance Comparison: this compound vs. Commercial Fungicides

The following tables summarize the in vivo control efficacy of this compound and various commercial fungicides against rice blast and wheat leaf rust.

Table 1: Comparative Efficacy Against Rice Blast (Magnaporthe grisea)
TreatmentActive Ingredient(s)Application Rate (µg/mL or as specified)Control Efficacy (%)Reference(s)
Natural Compound
This compoundThis compound500 µg/mL91.2[1]
This compoundThis compound250 µg/mL85.6[1]
Commercial Fungicides
Nativo 75 WGTebuconazole 50% + Trifloxystrobin 25%0.07% solution83.50
Amistar TopAzoxystrobin 18.2% + Difenoconazole 11.4%0.13% solution81.50
Tricyclazole 75% WPTricyclazole600 ppm100
Kitazin 48% ECKitazin1 mL/L63.36
Table 2: Comparative Efficacy Against Wheat Leaf Rust (Puccinia triticina)
TreatmentActive Ingredient(s)Application Rate (µg/mL or as specified)Control Efficacy (%)Reference(s)
Natural Compound
This compoundThis compound500 µg/mL95.3[1]
This compoundThis compound250 µg/mL89.8[1]
Commercial Fungicides
Nativo 75WGTebuconazole 50% + Trifloxystrobin 25%0.1% solution88.06
Folicur 25 ECTebuconazole 25%0.1% solution99.64
Amistar 250 SCAzoxystrobin 23.1%0.1% solution>90
Propiconazole 25% ECPropiconazole0.1% solution>90
OperaPyraclostrobin + Epoxiconazole0.1% solution72.96

Experimental Protocols

The following are representative protocols for in vivo antifungal assays, synthesized from established methodologies.

In Vivo Antifungal Assay for Rice Blast (Magnaporthe grisea)
  • Plant Cultivation: Rice seeds (a susceptible cultivar, e.g., 'Nakdong') are sown in pots and grown in a greenhouse or growth chamber at 25-28°C with a 12-hour photoperiod for 3-4 weeks until they reach the 3-4 leaf stage.

  • Inoculum Preparation: Magnaporthe grisea is cultured on a suitable medium (e.g., potato dextrose agar) for 10-14 days. Spores are harvested by flooding the plates with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface. The spore suspension is filtered through cheesecloth, and the concentration is adjusted to approximately 5 x 10^5 spores/mL using a hemocytometer.

  • Fungicide and Compound Application: Test compounds (e.g., this compound dissolved in a suitable solvent and diluted) and commercial fungicides are prepared at the desired concentrations. The rice seedlings are sprayed with the treatment solutions until runoff. Control plants are sprayed with the solvent blank. The treated plants are allowed to air-dry for 24 hours.

  • Inoculation: The treated rice seedlings are inoculated by spraying with the prepared spore suspension of M. grisea.

  • Incubation: The inoculated plants are placed in a dew chamber at 25°C with over 90% relative humidity for 24 hours to facilitate infection. Subsequently, the plants are moved back to the greenhouse or growth chamber.

  • Disease Assessment: After 5-7 days of incubation, disease severity is assessed by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0-5 scale, where 0 = no lesions and 5 = severe lesions covering more than 50% of the leaf area).

  • Data Analysis: The control efficacy is calculated using the formula: Control (%) = [(C - T) / C] * 100, where C is the disease severity on control plants and T is the disease severity on treated plants.

In Vivo Antifungal Assay for Wheat Leaf Rust (Puccinia triticina)
  • Plant Cultivation: Wheat seeds (a susceptible cultivar, e.g., 'Suwon 261') are planted in pots and grown in a greenhouse at 20-22°C with a 16-hour photoperiod for 7-10 days until the first leaf is fully expanded.

  • Inoculum Preparation: Urediniospores of Puccinia triticina are collected from infected wheat plants. The spores are suspended in a non-phytotoxic oil (e.g., Soltrol 170) or sterile distilled water with a surfactant to a concentration of approximately 1 x 10^6 spores/mL.

  • Fungicide and Compound Application: Test compounds and commercial fungicides are prepared and sprayed onto the wheat seedlings as described for the rice blast assay. Control plants are treated with a solvent blank. Plants are allowed to dry.

  • Inoculation: The treated wheat seedlings are inoculated by spraying with the urediniospore suspension.

  • Incubation: The inoculated plants are placed in a dark dew chamber at 20°C with 100% relative humidity for 24 hours. Afterward, they are transferred back to the greenhouse.

  • Disease Assessment: After 7-10 days, the number of pustules per leaf is counted, or the percentage of leaf area covered with pustules is estimated using a standard rating scale.

  • Data Analysis: The control efficacy is calculated using the same formula as for the rice blast assay.

Visualizing the Mechanisms

Phenylpropanoid Pathway and Lignan Biosynthesis

Lignans, including this compound, are synthesized in plants through the phenylpropanoid pathway. This pathway is a major route for the production of a wide array of secondary metabolites that play crucial roles in plant defense against pathogens. The diagram below illustrates the key steps leading to the formation of monolignols, the precursors to lignans, and highlights the pathway's central role in plant immunity.

Phenylpropanoid_Pathway cluster_enzymes Enzymes Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Hydroxycinnamoyl_CoAs Hydroxycinnamoyl-CoAs p_Coumaroyl_CoA->Hydroxycinnamoyl_CoAs Monolignols Monolignols (p-Coumaryl, Coniferyl, and Sinapyl alcohols) Hydroxycinnamoyl_CoAs->Monolignols CCR, CAD Lignans Lignans (e.g., this compound) Monolignols->Lignans Dirigent Proteins, Oxidative Coupling Lignin Lignin Monolignols->Lignin Plant_Defense Plant Defense Mechanisms (e.g., cell wall reinforcement, phytoalexin production) Lignans->Plant_Defense Lignin->Plant_Defense PAL PAL C4H C4H 4 4 CL CL CCR CCR CAD CAD

Caption: Phenylpropanoid pathway leading to lignan biosynthesis.

Experimental Workflow for In Vivo Antifungal Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of antifungal compounds.

Experimental_Workflow Start Start: Plant Cultivation (Rice/Wheat seedlings) Treatment_Prep Preparation of Treatment Solutions (this compound, Fungicides, Control) Start->Treatment_Prep Application Foliar Application of Treatments Treatment_Prep->Application Drying Drying Period (24h) Application->Drying Inoculation Inoculation of Treated Plants Drying->Inoculation Inoculum_Prep Inoculum Preparation (Magnaporthe grisea / Puccinia triticina spores) Inoculum_Prep->Inoculation Incubation Incubation in High Humidity (24h) Inoculation->Incubation Growth Further Incubation under Greenhouse Conditions Incubation->Growth Assessment Disease Assessment (Lesion count / Severity rating) Growth->Assessment Analysis Data Analysis (Calculation of Control Efficacy) Assessment->Analysis End End: Comparative Efficacy Results Analysis->End

Caption: In vivo antifungal experimental workflow.

Conclusion

The data presented in this guide indicates that this compound exhibits potent in vivo antifungal activity against both Magnaporthe grisea and Puccinia triticina. At a concentration of 500 µg/mL, its efficacy is comparable to, and in some cases exceeds, that of several commercial fungicides.[1] This suggests that this compound and other related lignans are promising candidates for the development of new, bio-based fungicides. Further research, including field trials, formulation optimization, and toxicological studies, is warranted to fully assess its potential as a commercial plant protection product. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development for agriculture.

References

A Comparative Analysis of the Bioactivity of Austrobailignan Lignans from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of erythro-Austrobailignan-6 and its closely related lignan, Austrobailignan-1, derived from different botanical sources. While a direct comparison of this compound from multiple plant sources with identical bioactivity assays is limited in the current literature, this document synthesizes available data to offer insights into the therapeutic potential of this class of compounds. This guide focuses on the antifungal properties of this compound isolated from Myristica fragrans and the anticancer activity of Austrobailignan-1 from Koelreuteria henryi.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of these lignans. It is important to note that the bioactivities and the specific lignan presented are different, precluding a direct one-to-one comparison of potency. However, this juxtaposition highlights the diverse therapeutic potential within the Austrobailignan class of lignans.

LignanPlant SourceBioactivityCell Line/OrganismResult (IC₅₀/MIC)
This compoundMyristica fragrans (Nutmeg)AntifungalVarious plant pathogenic fungiEffective in suppressing fungal development (specific MIC values not provided in the cited study)[1][2]
Austrobailignan-1Koelreuteria henryiAnticancerA549 (Human non-small cell lung cancer)41 nM[3][4][5]
Austrobailignan-1Koelreuteria henryiAnticancerH1299 (Human non-small cell lung cancer)22 nM[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antifungal Activity Assay (In Vivo)

This protocol describes the general methodology used to assess the in vivo antifungal activity of this compound from Myristica fragrans against various plant pathogenic fungi.

  • Isolation of this compound: The compound was isolated from the methanol extract of Myristica fragrans seeds.[1]

  • Plant Cultivation: Host plants susceptible to the target pathogenic fungi were cultivated under controlled greenhouse conditions.

  • Fungal Inoculation: The plants were inoculated with a spore suspension of the respective pathogenic fungi, such as Magnaporthe grisea (rice blast) or Puccinia triticina (wheat leaf rust).

  • Treatment Application: A solution of this compound at a specified concentration was applied to the plants.

  • Incubation and Disease Assessment: The treated plants were maintained in a controlled environment to allow for disease development. The disease severity was assessed at a designated time point by measuring the area of lesions or the extent of fungal growth compared to control groups (treated with solvent only).

  • Data Analysis: The percentage of disease control was calculated based on the reduction in disease severity in the treated plants compared to the untreated controls.

Anticancer Activity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxic effects of a compound on cancer cell lines, as was performed for Austrobailignan-1.

  • Cell Culture: Human non-small cell lung cancer cell lines (A549 and H1299) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of Austrobailignan-1 for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[3][4][5]

Visualizations

Signaling Pathway for Austrobailignan-1 Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which Austrobailignan-1, a lignan closely related to this compound, induces apoptosis in non-small cell lung cancer cells. Austrobailignan-1 acts as a topoisomerase 1 inhibitor, leading to DNA damage and the activation of downstream signaling cascades that culminate in programmed cell death.[3][4][5]

G cluster_0 Cellular Response to Austrobailignan-1 A Austrobailignan-1 B Topoisomerase 1 Inhibition A->B C DNA Strand Breaks B->C D DNA Damage Response Signaling (ATM, Chk1, Chk2, γH2AX activation) C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis D->F

Caption: Proposed mechanism of Austrobailignan-1 induced apoptosis.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the isolation and bioactivity screening of natural products like this compound from plant sources.

A Plant Material (e.g., Myristica fragrans seeds) B Extraction (e.g., Methanol) A->B C Fractionation & Isolation (Chromatography) B->C D This compound (Pure Compound) C->D E Bioactivity Assays (Antifungal, Anticancer, etc.) D->E F Data Analysis (IC50/MIC determination) E->F

Caption: General workflow for natural product bioactivity screening.

References

Comparative Antifungal Efficacy of erythro-Austrobailignan-6 and Related Lignans: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of erythro-Austrobailignan-6, a lignan isolated from Myristica fragrans, and its correlation between in vitro and in vivo studies. Due to the limited availability of data on this compound against human pathogens, this guide incorporates data on its activity against plant pathogenic fungi and compares it with a structurally related lignan, nordihydroguaiaretic acid (NDGA), which has been tested against the human pathogen Candida albicans.

Executive Summary

This compound and its co-isolated lignans, meso-dihydroguaiaretic acid and nectandrin-B, have demonstrated significant antifungal properties against a range of plant pathogenic fungi in both laboratory settings (in vitro) and in living organisms (in vivo).[1][2][3] While direct studies on human pathogens are lacking for this compound, research on the structurally similar lignan, nordihydroguaiaretic acid (NDGA), reveals potent activity against Candida albicans, including the disruption of biofilms.[4] The collective evidence suggests that lignans from Myristica fragrans represent a promising class of natural compounds for the development of novel antifungal agents. The likely mechanism of action involves the disruption of the fungal cell membrane's ergosterol biosynthesis pathway.[4]

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and effective concentration (EC50) values for this compound and its comparative compounds against various fungal species.

Table 1: In Vitro Antifungal Activity of Lignans from Myristica fragrans against Plant Pathogenic Fungi [1][2][3]

Fungal SpeciesThis compound (EC50, µg/mL)meso-Dihydroguaiaretic Acid (EC50, µg/mL)nectandrin-B (EC50, µg/mL)
Alternaria alternata>1001025
Colletotrichum coccodes5025100
Colletotrichum gloeosporioides5050>100
Magnaporthe grisea251050
Botrytis cinerea>100>100>100
Fusarium oxysporum>100>100>100
Phytophthora infestans10505
Pythium ultimum>100>100>100
Puccinia recondita101025
Rhizoctonia solani>1005050
Blumeria graminis510010

Table 2: In Vitro Antifungal Activity of Nordihydroguaiaretic Acid (NDGA) against Candida albicans [4]

Fungal SpeciesNordihydroguaiaretic Acid (MIC, µg/mL)
Candida albicans SC531464

Data Presentation: In Vivo Antifungal Activity

The in vivo efficacy of these lignans was evaluated using various plant disease models and a murine systemic infection model for NDGA.

Table 3: In Vivo Antifungal Activity of Lignans from Myristica fragrans against Plant Diseases [1][2][3]

Plant DiseaseFungal PathogenCompoundConcentration (µg/mL)Control (%)
Rice BlastMagnaporthe griseaThis compound25092
meso-Dihydroguaiaretic Acid25090
nectandrin-B25091
Wheat Leaf RustPuccinia reconditaThis compound25095
meso-Dihydroguaiaretic Acid25093
nectandrin-B25096
Barley Powdery MildewBlumeria graminisThis compound25098
meso-Dihydroguaiaretic Acid25075
nectandrin-B25085
Tomato Late BlightPhytophthora infestansThis compound25080
meso-Dihydroguaiaretic Acid25078
nectandrin-B25094

Table 4: In Vivo Antifungal Activity of Nordihydroguaiaretic Acid (NDGA) against Candida albicans [4]

Animal ModelFungal PathogenCompoundDosageOutcome
Murine Systemic InfectionCandida albicans SC5314Nordihydroguaiaretic Acid-Significantly improved survival rates and reduced pathogen burden

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Plant Pathogens)[1][2][3]
  • Fungal Cultures : Plant pathogenic fungi were grown on potato dextrose agar (PDA) plates.

  • Spore/Mycelial Suspension : Spore suspensions or mycelial plugs of the test fungi were prepared.

  • Microtiter Plate Assay : The assays were performed in 96-well microtiter plates. The test compounds were serially diluted in a suitable broth medium.

  • Inoculation : Each well was inoculated with the fungal suspension.

  • Incubation : Plates were incubated at an appropriate temperature for 48-72 hours.

  • Endpoint Determination : The effective concentration to inhibit 50% of fungal growth (EC50) was determined by measuring the optical density at a specific wavelength.

In Vitro Antifungal Susceptibility Testing (Candida albicans)[4]
  • Fungal Culture : Candida albicans SC5314 was grown in Yeast Peptone Dextrose (YPD) broth.

  • Broth Microdilution Assay : The minimum inhibitory concentration (MIC) was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Incubation : Plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination : The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth.

In Vivo Antifungal Assay (Plant Disease Models)[1][2][3]
  • Plant Cultivation : Rice, wheat, barley, and tomato plants were grown under controlled greenhouse conditions.

  • Compound Application : The test compounds were dissolved in a solvent and sprayed onto the plant leaves until runoff.

  • Inoculation : After the treatment, the plants were inoculated with a spore suspension of the respective fungal pathogen.

  • Incubation : Plants were maintained in a humid environment to facilitate disease development.

  • Disease Assessment : The disease severity was evaluated after a specific incubation period by measuring the lesion area or the percentage of infected leaf area. The control efficacy was calculated relative to the untreated, infected plants.

In Vivo Antifungal Assay (Murine Systemic Infection Model)[4]
  • Animal Model : A murine model of systemic candidiasis was used.

  • Infection : Mice were infected intravenously with a suspension of Candida albicans SC5314.

  • Treatment : The infected mice were treated with NDGA at various dosages.

  • Monitoring : The survival of the mice was monitored daily.

  • Fungal Burden : At the end of the experiment, the fungal burden in the kidneys was determined by colony-forming unit (CFU) counts.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Antifungal Activity cluster_invivo In Vivo Antifungal Activity cluster_correlation In Vitro - In Vivo Correlation fungal_culture Fungal Culture inoculation Inoculation in Microtiter Plates fungal_culture->inoculation compound_prep Compound Preparation & Serial Dilution compound_prep->inoculation incubation_vitro Incubation inoculation->incubation_vitro data_analysis_vitro Data Analysis (MIC/EC50) incubation_vitro->data_analysis_vitro correlation Correlation Analysis data_analysis_vitro->correlation model_prep Animal/Plant Model Preparation treatment Treatment with Compound model_prep->treatment infection Fungal Inoculation treatment->infection incubation_vivo Incubation/Observation Period infection->incubation_vivo data_analysis_vivo Data Analysis (Survival/Disease Severity) incubation_vivo->data_analysis_vivo data_analysis_vivo->correlation mechanism_of_action cluster_fungal_cell Fungal Cell ergosterol Ergosterol cell_membrane Cell Membrane ergosterol->cell_membrane Incorporation disruption Membrane Disruption & Increased Permeability cell_membrane->disruption lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase lanosterol->lanosterol_demethylase squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase squalene_epoxidase->lanosterol lanosterol_demethylase->ergosterol lanosterol_demethylase->ergosterol lignan This compound (and related lignans) inhibition Inhibition lignan->inhibition inhibition->lanosterol_demethylase inhibition->disruption Leads to Ergosterol Depletion cell_death Fungal Cell Death disruption->cell_death

References

Comparative Cytotoxicity of Austrobailignan Lignans: A Focus on Erythro-Austrobailignan-6 and its Analogue, Austrobailignan-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of erythro-Austrobailignan-6 and its closely related natural analogue, Austrobailignan-1. Due to the limited publicly available data on the synthetic derivatives of this compound, this guide focuses on the known biological activities of these two natural lignans, with Austrobailignan-1 serving as a well-studied example to infer the potential mechanisms and efficacy of this compound class.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50 Values) of Austrobailignan-1

Cell LineCancer TypeIC50 (nM) after 48hCitation
A549Non-Small Cell Lung Cancer41[1]
H1299Non-Small Cell Lung Cancer22[1]

Table 2: Mechanistic Insights of Austrobailignan-1

Mechanism of ActionEffectAffected Proteins/PathwaysCitation
Cell Cycle RegulationG2/M Phase Arrest↑ p21Waf1/Cip1, ↑ p27Kip1, ↓ Cdc25C[1][2]
Apoptosis InductionActivation of mitochondrial pathway↑ PUMA, ↑ Bax, ↓ Mcl-1, ↓ Bcl-2, Cytochrome c release, Activation of caspase-2, -3, -9[1][2]
DNA Damage ResponseInhibition of Topoisomerase I, DNA strand breaksActivation of ATM, Chk1, Chk2, γH2AX[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of the cytotoxic effects of austrobailignan lignans.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of compounds on cancer cell lines.[3][4][5]

Materials:

  • Cancer cell lines (e.g., A549, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Austrobailignan-1) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compound (e.g., 0, 1, 3, 10, 30, 100 nM for Austrobailignan-1) for the desired time period (e.g., 24 or 48 hours).[2] A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution.[2][6][7]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

DNA Topoisomerase I Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of DNA topoisomerase I.[2][8][9][10][11]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human DNA Topoisomerase I

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound

  • Camptothecin (positive control)

  • Loading dye

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • In a reaction tube, mix the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add DNA Topoisomerase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS.

  • Separate the DNA topoisomers (supercoiled and relaxed) by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.[2][12][13][14]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, p27, Cdc25C, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

The following diagrams illustrate the known signaling pathway of Austrobailignan-1 and a general workflow for cytotoxicity screening.

Austrobailignan1_Signaling_Pathway cluster_extracellular cluster_cellular Austrobailignan1 Austrobailignan-1 Topoisomerase1 Topoisomerase I Austrobailignan1->Topoisomerase1 Inhibition DNA_Damage DNA Strand Breaks Austrobailignan1->DNA_Damage Induction ATM ATM DNA_Damage->ATM Activation Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 Phosphorylation p53 p53 ATM->p53 Phosphorylation Cdc25C Cdc25C Chk1_Chk2->Cdc25C Inhibition G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest Promotion (Inhibited) p21_p27 p21/p27 p53->p21_p27 Upregulation Bcl2_Mcl1 Bcl-2/Mcl-1 p53->Bcl2_Mcl1 Downregulation Bax_PUMA Bax/PUMA p53->Bax_PUMA Upregulation p21_p27->G2M_Arrest Induction Cytochrome_c Cytochrome c release Bcl2_Mcl1->Cytochrome_c Bax_PUMA->Cytochrome_c Caspases Caspase Activation (-9, -3, -2) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Austrobailignan-1 inducing G2/M arrest and apoptosis.

Cytotoxicity_Screening_Workflow cluster_workflow Start Start: Cell Seeding (96-well plate) Treatment Compound Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Measurement) MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Further_Studies Further Mechanistic Studies (Cell Cycle, Apoptosis, etc.) IC50->Further_Studies

Caption: General workflow for in vitro cytotoxicity screening.

References

Safety Operating Guide

Proper Disposal of erythro-Austrobailignan-6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling erythro-Austrobailignan-6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this bioactive lignan, alongside key safety and handling information to minimize risk and ensure compliance.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄Multiple Suppliers
Molecular Weight 328.4 g/mol Multiple Suppliers
Physical State OilChemFaces[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[1]
Boiling Point Data not available
Melting Point Data not available
Vapor Pressure Data not available
Toxicity (e.g., LD50) Data not available

Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

Experimental Protocol for Disposal:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.

  • Solubilization: Dissolve or mix the waste material with a combustible solvent, such as ethanol or acetone. This facilitates complete combustion.

  • Incineration: The container should be transferred to a licensed chemical waste disposal service for incineration in a chemical incinerator equipped with an afterburner and an exhaust air scrubber. This ensures the complete destruction of the compound and minimizes the release of harmful byproducts into the atmosphere.

  • Regulatory Compliance: All disposal procedures must be carried out in strict accordance with local, state, and federal environmental regulations.

Handling and Safety Precautions

Due to its biological activity, including anti-cancer and antifungal properties, this compound should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.

Handling Workflow:

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol Acquire Compound Acquire Compound Don PPE Don PPE Acquire Compound->Don PPE Before handling Weigh/Measure in Ventilated Area Weigh/Measure in Ventilated Area Don PPE->Weigh/Measure in Ventilated Area Minimize exposure Perform Experiment Perform Experiment Weigh/Measure in Ventilated Area->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Post-experiment Dissolve in Combustible Solvent Dissolve in Combustible Solvent Collect Waste->Dissolve in Combustible Solvent Prepare for incineration Store in Labeled Container Store in Labeled Container Dissolve in Combustible Solvent->Store in Labeled Container Transfer to Licensed Disposal Service Transfer to Licensed Disposal Service Store in Labeled Container->Transfer to Licensed Disposal Service Final step Incinerate Incinerate Transfer to Licensed Disposal Service->Incinerate Off-site process

Fig. 1: Workflow for Handling and Disposal of this compound

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

The following diagram illustrates the logical relationship of the spill response actions.

Spill Occurs Spill Occurs Evacuate Area (if large spill) Evacuate Area (if large spill) Spill Occurs->Evacuate Area (if large spill) Ensure Ventilation Ensure Ventilation Evacuate Area (if large spill)->Ensure Ventilation Contain Spill with Absorbent Contain Spill with Absorbent Ensure Ventilation->Contain Spill with Absorbent Collect Contaminated Material Collect Contaminated Material Contain Spill with Absorbent->Collect Contaminated Material Decontaminate Spill Area Decontaminate Spill Area Collect Contaminated Material->Decontaminate Spill Area Dispose of Waste Dispose of Waste Decontaminate Spill Area->Dispose of Waste

Fig. 2: Spill Response Procedures for this compound

References

Personal protective equipment for handling erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling erythro-Austrobailignan-6 in a laboratory setting. Given the nature of this compound as a bioactive lignan with anticancer and antifungal properties, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe and effective research.

Disclaimer: This guide is based on general laboratory safety principles for handling potent bioactive compounds. An official Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted as the primary source of safety information.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes of solutions containing the compound.
Chemical GogglesTo be worn over safety glasses when there is a significant risk of splashing.Provides a higher level of protection against chemical splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Check for chemical compatibility with the solvents being used.Prevents skin contact with the compound and its solutions.
Double GlovingRecommended when handling concentrated solutions or the pure compound.Provides an additional layer of protection against contamination.
Body Protection Laboratory CoatLong-sleeved, preferably with knit cuffs.Protects skin and personal clothing from contamination.
Respiratory Fume HoodAll handling of the pure compound and preparation of its solutions should be conducted in a certified fume hood.Prevents inhalation of any aerosols or vapors.
Protection RespiratorA NIOSH-approved respirator with appropriate cartridges may be necessary for certain procedures.Provides respiratory protection in situations where a fume hood is not feasible.

Operational Plan: Handling and Experimental Workflow

Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring experimental integrity.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_handling Handle Solutions prep_dissolve->exp_handling exp_procedure Perform Experimental Procedure exp_handling->exp_procedure cleanup_decontaminate Decontaminate Work Surfaces exp_procedure->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Standard operational workflow for handling this compound.

Experimental Protocols

1. Preparation of Stock Solutions:

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Methodology:

    • Don all required PPE as outlined in the table above.

    • Perform all operations within a certified chemical fume hood.

    • Tare a clean, sterile vial on an analytical balance.

    • Carefully weigh the desired amount of this compound into the vial.

    • Add the appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature (typically -20°C for long-term storage).

2. Dilution to Working Concentrations:

  • Objective: To prepare diluted solutions from the stock for experimental use.

  • Methodology:

    • Ensure all PPE is worn correctly and work is conducted in a fume hood.

    • Calculate the volume of the stock solution required to achieve the desired working concentration in the final volume of media or buffer.

    • Using a calibrated micropipette, transfer the calculated volume of the stock solution into a sterile tube containing the appropriate diluent.

    • Mix thoroughly by gentle inversion or vortexing.

    • Use the freshly prepared working solution immediately for your experiments.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Collect all contaminated disposable labware (e.g., pipette tips, tubes) in a designated hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant waste container.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

Spill Response Decision-Making

spill_response spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Area Alert EH&S is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No report Report Incident evacuate->report contain_spill Contain Spill with Absorbent Material is_minor->contain_spill cleanup Clean Area with Appropriate Solvent contain_spill->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose dispose->report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.